molecular formula C6H2F3NO2 B1407959 2,4,6-Trifluoropyridine-3-carboxylic acid CAS No. 3512-14-9

2,4,6-Trifluoropyridine-3-carboxylic acid

Cat. No.: B1407959
CAS No.: 3512-14-9
M. Wt: 177.08 g/mol
InChI Key: JRQKEZPTKZOROJ-UHFFFAOYSA-N
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Description

2,4,6-Trifluoropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C6H2F3NO2 and its molecular weight is 177.08 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4,6-Trifluoropyridine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4,6-Trifluoropyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trifluoropyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,6-trifluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3NO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQKEZPTKZOROJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3512-14-9
Record name 2,4,6-trifluoropyridine-3-carboxylic acid
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Foundational & Exploratory

2,4,6-Trifluoropyridine-3-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4,6-Trifluoropyridine-3-carboxylic Acid: Physicochemical Profile, Synthesis, and Reactivity in Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2,4,6-Trifluoropyridine-3-carboxylic acid (CAS: 3512-14-9) is a specialized fluorinated heterocyclic building block used in the synthesis of high-value pharmaceutical intermediates. With a molecular weight of 177.08 g/mol , this compound serves as a critical scaffold for introducing metabolic stability and lipophilicity into drug candidates via its trifluorinated pyridine core.

Its unique substitution pattern—possessing three electrophilic fluorine atoms and a reactive carboxylic acid moiety—enables highly regioselective nucleophilic aromatic substitutions (


), making it an essential tool for fragment-based drug design (FBDD) and the development of kinase inhibitors.

Part 1: Chemical Identity & Physicochemical Profile[1]

The precise characterization of 2,4,6-trifluoropyridine-3-carboxylic acid is derived from its stoichiometry and atomic composition.

Molecular Weight Calculation

The molecular weight is calculated based on the standard atomic weights of its constituent elements (IUPAC 2021).

ElementCountAtomic Weight ( g/mol )Subtotal ( g/mol )
Carbon (C) 612.01172.066
Hydrogen (H) 21.0082.016
Fluorine (F) 318.99856.994
Nitrogen (N) 114.00714.007
Oxygen (O) 215.99931.998
Total MW 177.08 g/mol
Key Physicochemical Properties
PropertyValue / Description
CAS Number 3512-14-9
Molecular Formula

Appearance White to off-white crystalline solid
Purity Grade Typically

95% (HPLC)
Solubility Soluble in DMSO, Methanol, EtOAc; sparingly soluble in water
Acidity (pKa) ~3.0–3.5 (Predicted for pyridine-3-COOH core)
LogP 0.57 (Calculated)

Part 2: Synthetic Methodology

The synthesis of 2,4,6-trifluoropyridine-3-carboxylic acid typically avoids direct fluorination of the carboxylic acid precursor due to harsh conditions. Instead, a Directed ortho-Metalation (DoM) strategy is preferred, utilizing the high acidity of the ring proton at the C3 position of the 2,4,6-trifluoropyridine parent scaffold.

Protocol: Lithiation-Carboxylation Route

Rationale: The C3 proton in 2,4,6-trifluoropyridine is flanked by two electron-withdrawing fluorine atoms and the pyridine nitrogen, significantly increasing its acidity (


 ~25-28). This allows for clean deprotonation by hindered lithium amide bases at low temperatures, preventing nucleophilic attack on the fluorines.

Reagents:

  • Substrate: 2,4,6-Trifluoropyridine[1][2][3][4][5][6][7][8]

  • Base: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or LDA[1]

  • Electrophile: Solid

    
     (Dry Ice)
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Base Preparation: Generate LiTMP in situ by adding

    
    -BuLi (1.1 eq) to a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in THF at -78°C. Stir for 30 minutes.
    
  • Metalation: Add 2,4,6-trifluoropyridine (1.0 eq) dropwise to the LiTMP solution at -78°C. The bulky base prevents nucleophilic attack at the C2/C4 positions (which would lead to

    
    ).
    
  • Intermediate Stabilization: Stir for 1-2 hours at -78°C to ensure complete formation of the 3-lithio-2,4,6-trifluoropyridine species.

  • Carboxylation: Quench the lithiated intermediate by bubbling excess anhydrous

    
     gas through the solution or pouring the reaction mixture onto crushed dry ice.
    
  • Workup: Allow to warm to room temperature. Acidify with dilute HCl to pH ~2 to protonate the carboxylate salt. Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
Synthesis Diagram (Graphviz)

SynthesisRoute Start 2,4,6-Trifluoropyridine Inter [3-Lithio-2,4,6-trifluoropyridine] Transient Species Start->Inter Deprotonation Base LiTMP / THF (-78°C) Base->Inter Product 2,4,6-Trifluoropyridine- 3-carboxylic acid Inter->Product Carboxylation CO2 CO2 (Electrophile) CO2->Product Acid H+ Workup Product->Acid

Caption: Directed ortho-metalation pathway utilizing steric bulk of LiTMP to prevent nucleophilic attack.

Part 3: Reactivity & Drug Discovery Applications

The core value of 2,4,6-trifluoropyridine-3-carboxylic acid lies in its regioselective reactivity . The molecule possesses three fluorine atoms with distinct electronic environments, allowing medicinal chemists to sequentially substitute them with nucleophiles (amines, alkoxides, thiols) to build complex pharmacophores.

Regioselectivity Rules ( )

In nucleophilic aromatic substitution (


) of polyfluorinated pyridines, the site of attack is governed by the stabilization of the Meisenheimer complex intermediate.
  • 4-Position (Para to N): Most reactive. Attack here places the negative charge on the pyridine nitrogen, which is the most stable resonance contributor.

  • 2/6-Positions (Ortho to N): Less reactive than C4 but can be activated if C4 is already substituted or by using specific directing groups.

  • 3-Carboxylic Acid: The carboxylic acid group is electron-withdrawing, further activating the ring, but it can also be converted to esters or amides to modulate the electronics.

Application Logic:

  • Step 1: React with Nucleophile A (e.g., primary amine)

    
     Substitutes exclusively at C4 .
    
  • Step 2: React with Nucleophile B

    
     Substitutes at C2 or C6 .
    
Reactivity Diagram (Graphviz)

Reactivity Core 2,4,6-Trifluoropyridine- 3-carboxylic acid Pos4 C4 Substitution (Major) Para to Nitrogen Max Resonance Stabilization Core->Pos4 Fast (Kinetic Control) Pos2 C2/C6 Substitution (Minor) Ortho to Nitrogen Core->Pos2 Slow Nu1 Nucleophile 1 (R-NH2) Nu1->Core

Caption: Regioselectivity profile showing kinetic preference for C4 substitution due to N-stabilization.

Part 4: Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye). Fluorinated pyridines can cause severe eye damage.

  • Storage: Store at room temperature (RT) in a tightly sealed container. Moisture sensitive (carboxylic acid can form hydrates).

  • Incompatibility: Strong oxidizing agents and strong bases.

  • Disposal: Must be treated as halogenated organic waste. Do not mix with acid streams to avoid HF generation if decomposition occurs.

References

  • Schlosser, M., et al. (2005).[5] Directed Lithiation and Substitution of Pyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Snieckus, V. (2004). Directed ortho-metalation.[5][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. (Contextual grounding for LiTMP lithiation protocols).

Sources

Technical Whitepaper: Structural Elucidation of 2,4,6-Trifluoropyridine-3-carboxylic Acid via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Context & Molecular Architecture

In the high-stakes arena of fragment-based drug discovery (FBDD), 2,4,6-Trifluoropyridine-3-carboxylic acid serves as a critical fluorinated scaffold. The strategic introduction of fluorine atoms modulates lipophilicity (


), metabolic stability, and protein-ligand binding interactions.

However, the high fluorine content (


, Spin 1/2, 100% natural abundance) creates a complex spin system that complicates standard proton NMR analysis. This guide moves beyond basic peak-picking to provide a rigorous mechanism for deconvoluting the heteronuclear spin-spin coupling  inherent to this molecule.
The Spin System Challenge

The molecule presents a unique


 type problem (where X represents the fluorine nuclei). Unlike standard aromatic systems, the proton spectrum is dominated not by chemical shift environment alone, but by large J-coupling constants from the three fluorine atoms.
  • H5 (Aromatic): The sole non-exchangeable proton on the ring.

  • COOH (Acidic): The exchangeable proton, highly sensitive to solvent and water content.

  • F2, F4, F6: Three magnetically active nuclei creating a "coupling forest."

Part 2: Experimental Protocol

To ensure reproducibility and spectral fidelity, the following protocol is mandatory. The choice of solvent is not arbitrary; it is selected to stabilize the carboxylic acid proton and prevent rapid exchange.

Sample Preparation Workflow
ParameterSpecificationRationale
Mass 10–15 mgSufficient S/N ratio for resolving fine hyperfine coupling.[1]
Solvent DMSO-d6 (99.9% D)Solubilizes the polar acid; H-bonding stabilizes the -COOH proton, making it visible as a sharp(er) peak.
Tube 5mm PrecisionMinimizes shimming errors critical for resolving

.[1]
Temp 298 K (25°C)Standard ambient temperature to minimize rotational averaging effects.[1]
Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° excitation pulse) to allow faster relaxation.

  • Spectral Width (SW): 20 ppm (-2 to 18 ppm) to capture the downfield acid proton.

  • Scans (NS): 16–64 (Fluorine coupling splits signal intensity; higher scans compensate).[1]

  • Apodization: Exponential multiplication (LB = 0.3 Hz).[1] Warning: Do not over-smooth, or small para-couplings will be lost.[2]

Part 3: Spectral Analysis & Interpretation[1]

This section details the expected signals.[2][3][4][5][6][7] Note that due to the asymmetric substitution (COOH at position 3), the symmetry of the pyridine ring is broken.

The Chemical Shift Table[3][4][8]
AssignmentPositionChemical Shift (

, ppm)
MultiplicityIntegralJ-Coupling (Hz)
COOH 3-substituent13.0 – 14.5 Broad Singlet (bs)1HN/A (Exchangeable)
Ar-H Ring Position 58.0 – 8.6 ddd (Doublet of Doublet of Doublets)1H

Hz

Hz
HOD Artifact~3.33SingletVariableN/A
DMSO Solvent2.50QuintetRef

Hz
Deep Dive: The H5 Multiplet Deconvolution

The signal for H5 is the diagnostic fingerprint of this molecule. It is located at position 5, flanked by Fluorine at position 4 and position 6.

  • Primary Coupling (Ortho): H5 is coupled to F4 and F6 .[1] Since the molecule has a COOH at C3, the environment of F4 is different from F6. Thus,

    
    .
    
    • This creates a large Doublet of Doublets (dd) .

    • Note: If the electronic difference is subtle, this may appear as a pseudo-triplet (

      
      ), but high-field instruments will resolve the dd.
      
  • Secondary Coupling (Long Range): H5 is coupled to F2 (Para position).[1]

    • In fluorinated pyridines, para-coupling (

      
      ) is often non-zero (1–2 Hz).
      
    • This splits each leg of the dd into a smaller doublet.

Resulting Pattern: A ddd (Doublet of Doublet of Doublets).

Visualization of the Coupling Logic

CouplingTree H5_Origin H5 Signal (Uncoupled) Split_F4 Split by F4 (Ortho) 3J ≈ 9.5 Hz H5_Origin->Split_F4 Large Splitting Split_F6 Split by F6 (Ortho) 3J ≈ 8.0 Hz Split_F4->Split_F6 Large Splitting Split_F2 Split by F2 (Para) 5J ≈ 1.5 Hz Split_F6->Split_F2 Fine Splitting Result Final Multiplet: ddd (8 Peaks Theoretical) Split_F2->Result

Figure 1: Theoretical coupling tree demonstrating the genesis of the H5 multiplet pattern.

Part 4: Validation & Troubleshooting

To confirm the structure and ensure the spectrum is not an artifact or impurity, follow this validation logic.

The 19F Cross-Check (Essential)

You cannot fully validate this structure with 1H NMR alone. You must run a


 NMR (usually ~376 MHz).[1]
  • Expectation: Three distinct fluorine signals.[1]

  • Correlation: The F-F coupling constants measured in the

    
     spectrum must match the H-F constants measured in the 
    
    
    
    spectrum. This "reciprocal coupling" is the gold standard for assignment.[1]
Common Artifacts
  • Missing Acid Proton: If the sample is "wet" (contains

    
    ), the COOH proton will exchange rapidly and broaden into the baseline.
    
    • Remedy: Dry the sample or add a single pellet of activated molecular sieves to the NMR tube 1 hour prior to acquisition.

  • Rotamers: Pyridine carboxylic acids can sometimes form dimers or rotamers in solution, leading to peak doubling.

    • Remedy: Run a Variable Temperature (VT) experiment at 40°C or 50°C. If peaks coalesce, it is a dynamic process.

Analytical Workflow Diagram

Workflow Start Sample: 2,4,6-Trifluoropyridine -3-carboxylic acid Solvent Dissolve in DMSO-d6 (Dry) Start->Solvent Acquire1H Acquire 1H NMR (SW=20ppm, D1=2s) Solvent->Acquire1H CheckAcid COOH Visible (>13 ppm)? Acquire1H->CheckAcid Dry Add Mol. Sieves Re-acquire CheckAcid->Dry No (Broad/Missing) AnalyzeH5 Analyze H5 Multiplet (ddd pattern) CheckAcid->AnalyzeH5 Yes (Sharp) Dry->Acquire1H Validate19F Run 19F NMR Confirm J-values AnalyzeH5->Validate19F

Figure 2: Step-by-step decision matrix for spectral acquisition and validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for coupling constants).

  • Reich, H. J. (2023). 1H NMR Chemical Shifts & Coupling Constants. University of Wisconsin-Madison.

  • Alfa Chemistry. (2023).[1] 19F Coupling Constants Table.

  • Pipzine Chemicals. (2023).[1] 2,3,6-Trifluoropyridine-4-carboxylic Acid Properties (Analog Reference).

  • Emsley, J. W., & Phillips, L. (1971). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy.

Sources

Advanced 19F NMR Characterization of Trifluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Medicinal Chemistry & Structural Elucidation[1]

Executive Summary: The Fluorine Advantage

Trifluoropyridines represent a high-value pharmacophore in modern drug discovery, offering modulated lipophilicity (


), metabolic stability against oxidative metabolism, and unique bioisosteric properties.[1] However, their structural characterization is frequently complicated by the strong electronegativity of the nitrogen atom and the complex spin systems generated by multiple fluorine nuclei.[1]

This guide provides a definitive technical workflow for the analysis of trifluoropyridine compounds using


F NMR. Unlike standard proton NMR, 

F NMR offers a wide chemical shift dispersion (~800 ppm) and high sensitivity (83% of

H), making it the gold standard for distinguishing regioisomers (e.g., 2,3,5- vs. 2,4,6-trifluoropyridine) and quantifying purity without reference standards (qNMR).[1]
The Chemical Context: Electronic & Magnetic Environment

To interpret the spectra, one must understand the "Orthogonal Effect" of the pyridine nitrogen on the fluorine nuclei.[1] The nitrogen atom is electron-withdrawing (inductive effect


) and affects the local magnetic field of the fluorine substituents differently based on position.[1]
2.1 Theoretical Chemical Shift Zones

The chemical shift (


) is governed by electron density.[1] Lower electron density results in deshielding (downfield shift, less negative ppm).[1]
Position Relative to NElectronic EnvironmentPredicted Shift Range (ppm)*
Ortho (C2, C6) Highly Deshielded (

interaction,

effect)

to

Para (C4) Deshielded (Resonance effects)

to

Meta (C3, C5) Shielded (Relative to ortho/para)

to

*Note: Values are relative to


 (0 ppm).[1][2][3] Solvent effects (e.g., DMSO-

vs.

) can shift peaks by 2-5 ppm.[1]
Structural Elucidation: Coupling Constants as Fingerprints

The diagnostic power of


F NMR in trifluoropyridines lies in the Spin-Spin Coupling Constants (

)
.[1] Unlike proton coupling, Fluorine-Fluorine (

) couplings operate through both bonds and space (lone-pair overlap), leading to unique patterns.[1]
3.1 The "Anomalous" Para-Coupling Rule

In fluoro-aromatics, coupling strength typically decays with distance (


).[1] However, in polyfluorinated pyridines, the para-coupling (

) is often anomalously large
, sometimes exceeding ortho-coupling.[1]

Critical Diagnostic Hierarchy:

  • Ortho (

    
    ):  15 – 25 Hz (Strong interaction).[1]
    
  • Para (

    
    ):  10 – 30 Hz (Often larger  than expected due to 
    
    
    
    -system relay).
  • Meta (

    
    ):  0 – 15 Hz (Usually the smallest coupling).[1]
    
3.2 Isomer Discrimination Logic

Distinguishing isomers requires analyzing the symmetry and coupling multiplicity.[1]

  • 2,4,6-Trifluoropyridine:

    
     Symmetry.[1]
    
    • Signal 1: Integration 2F (Pos 2,6). Doublet (coupled to F4).[1]

    • Signal 2: Integration 1F (Pos 4). Triplet (coupled to F2,6).[1]

  • 2,3,5-Trifluoropyridine: Asymmetric.[1][3]

    • Three distinct signals.[1][3][4][5][6][7]

    • Complex multiplets (ddd) due to unequal couplings between F2-F3 (ortho), F2-F5 (para), and F3-F5 (meta).

  • 2,3,6-Trifluoropyridine:

    • Distinct pattern due to H4/H5 protons coupling if present, or F-F coupling across the ring.[1]

Experimental Protocol: Self-Validating Workflows
4.1 Sample Preparation
  • Concentration: 5–20 mg in 0.6 mL solvent.

  • Solvent Choice: DMSO-

    
      is preferred for polar pharmaceutical intermediates; 
    
    
    
    for non-polar.[1]
    • Warning: Avoid protic solvents if hydrogen bonding could shift peaks erratically.[1]

  • Internal Standard (for qNMR):

    
    -Trifluorotoluene (
    
    
    
    ppm) or 4,4'-Difluorobiphenyl.[1] Must have a
    
    
    similar to the analyte or use sufficiently long delays.
4.2 Acquisition Parameters (The "Trust" Factors)

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the following parameters are non-negotiable for quantitative or complex structural work.

ParameterSettingRationale
Pulse Sequence zgig (Inverse Gated Decoupling)Decouples

H to simplify multiplets but suppresses Nuclear Overhauser Effect (NOE) for accurate integration.[1]
Spectral Width 200–300 ppmCovers the entire range (-50 to -250 ppm) to catch all isomers.[1]
Relaxation Delay (D1)

(typically 5–10s)

F nuclei have long longitudinal relaxation times.[1] Short D1 leads to under-integration of slow-relaxing nuclei (often isolated fluorines).[1]
Scans (NS) 16 – 64

F is highly sensitive; excessive scans are rarely needed unless sample is

mg.[1]
O1P (Offset) -100 ppmCenters the sweep width in the typical aromatic region.[1]
Visualization: Decision Logic & Workflows[1]
5.1 Workflow: From Sample to Structure

This diagram outlines the logical flow for characterizing a trifluoropyridine unknown.

G Start Unknown Trifluoropyridine Sample H_NMR 1. Run 1H NMR (Check Purity & H-count) Start->H_NMR F_NMR_C 2. Run 19F NMR (Coupled) (Observe H-F Splitting) H_NMR->F_NMR_C F_NMR_D 3. Run 19F{1H} NMR (Decoupled - Simplify to F-F only) F_NMR_C->F_NMR_D Analysis Analyze Splitting Patterns F_NMR_D->Analysis Symm Symmetric Pattern? (e.g., 2:1 Integration) Analysis->Symm Asymm Asymmetric Pattern? (1:1:1 Integration) Analysis->Asymm Res_Symm Candidate: 2,4,6- or 3,4,5-isomer Symm->Res_Symm Res_Asymm Candidate: 2,3,4-, 2,3,5-, or 2,3,6-isomer Asymm->Res_Asymm HOESY 4. Run 1H-19F HOESY (Spatial Proximity Confirmation) Res_Symm->HOESY Res_Asymm->HOESY Final Structure Confirmation HOESY->Final

Caption: Step-by-step NMR workflow for structural determination of fluorinated pyridines.

5.2 Coupling Logic: Distinguishing the "Trifluoro" Isomers

The following diagram illustrates how to interpret the specific coupling constants (


) to identify the substitution pattern.

CouplingLogic Root 19F{1H} Spectrum Analysis Check_Int Check Integration Ratio Root->Check_Int Ratio_2_1 Ratio 2:1 (Symmetric) Check_Int->Ratio_2_1 Ratio_1_1_1 Ratio 1:1:1 (Asymmetric) Check_Int->Ratio_1_1_1 Iso_246 2,4,6-Trifluoro (F2,6 doublet, F4 triplet) Ratio_2_1->Iso_246 F4 is triplet Iso_235 2,3,5-Trifluoro (Large J_2,3 & Large J_2,5) Ratio_1_1_1->Iso_235 Look for 'Anomalous' Para Coupling (2,5) Iso_236 2,3,6-Trifluoro (F2, F6 distinct shifts) Ratio_1_1_1->Iso_236 Two low-field signals (Ortho)

Caption: Decision tree for identifying trifluoropyridine isomers based on integration and coupling.

Advanced Troubleshooting & Tips
  • Broad Lines? If your

    
    F signals are broad, check for "Intermediate Exchange."[1] Pyridines can protonate/deprotonate or aggregate.[1] Solution:  Run the experiment at a higher temperature (
    
    
    
    C) or add a trace of base (
    
    
    ) to ensure the free base form.[1]
  • Integration Errors? If qNMR results are low, your D1 is likely too short. Fluorine

    
     values in degassed samples can exceed 5 seconds.[1] Solution:  Measure 
    
    
    
    using an Inversion Recovery sequence (t1ir) before qNMR.[1]
  • Ghost Peaks?

    
    F has a huge spectral width.[1] Signals "folding over" (aliasing) is common.[1] Solution:  Run the spectrum with a wider sweep width (SW) to confirm peak positions.[1]
    
References
  • UCSB NMR Facility. (n.d.).[1] 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara.[1] [Link][1]

  • Vlaho, D., et al. (2022).[1] 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central.[1] [Link]

  • Furihata, K., & Tashiro, M. (2024).[1][8] NMR screening method based on 19F spin-spin relaxation time for analyses of fluorinated compound bound to proteins. PubMed.[1] [Link]

Sources

Spectroscopic Characterization of 2,4,6-Trifluoropyridine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the spectroscopic signature of 2,4,6-Trifluoropyridine-3-carboxylic acid (also known as 2,4,6-trifluoronicotinic acid). As a highly electron-deficient scaffold, this molecule serves as a critical intermediate in the synthesis of gyrase inhibitors, kinase inhibitors, and advanced agrochemicals.

For the medicinal chemist, the value of this compound lies in its regioselective reactivity. The fluorine atoms at positions 2, 4, and 6 possess distinct electrophilicities, allowing for sequential nucleophilic aromatic substitution (


). Accurate spectroscopic characterization is therefore not merely a compliance step but a diagnostic tool to verify regiochemistry during derivatization.

This guide prioritizes the causality behind the data—explaining why the signals appear where they do—to enable researchers to troubleshoot synthesis and purity issues autonomously.

Chemical Identity & Physical Profile[1][2][3][4]

Before spectroscopic analysis, the sample must be verified against standard physical properties to ensure bulk purity.

PropertyDataNotes
IUPAC Name 2,4,6-Trifluoropyridine-3-carboxylic acid
Common Name 2,4,6-Trifluoronicotinic acid
CAS Number 3512-14-9Primary identifier for the acid form.[1]
Molecular Formula

Molecular Weight 177.08 g/mol Monoisotopic Mass: 177.0037
Physical State White to off-white crystalline solidHygroscopic; store under inert atmosphere.
Solubility DMSO, Methanol, Ethyl AcetateLimited solubility in non-polar solvents (

).
Melting Point 130–150 °C (Typical range)Note: Analogous fluoronicotinic acids melt in this range; impure samples often appear as oils.

Spectroscopic Analysis Strategy

The characterization of polyfluorinated pyridines presents unique challenges due to C-F coupling which splits carbon signals into complex multiplets. The recommended workflow prioritizes Mass Spectrometry for mass confirmation, followed by


 NMR as the primary "fingerprint" method due to its high sensitivity and lack of background interference.
Analytical Workflow Diagram

AnalyticalWorkflow cluster_interpretation Data Interpretation Loop Sample Raw Sample (Solid) Solubility Solubility Check (DMSO-d6 vs CDCl3) Sample->Solubility MS LC-MS (ESI-) Confirm [M-H]- = 176 Solubility->MS Dilute F_NMR 19F NMR (Diagnostic Fingerprint) MS->F_NMR If Mass OK H_NMR 1H NMR (Purity Check) F_NMR->H_NMR Confirm Integration F_NMR->H_NMR J-Coupling Correlation QC Release / Next Step H_NMR->QC

Figure 1: Sequential logic for validating fluorinated pyridine scaffolds. Note that


 NMR is prioritized over proton NMR due to the scarcity of protons on the ring.

Nuclear Magnetic Resonance (NMR) Profile

Sample Preparation Protocol
  • Solvent: DMSO-d6 is the solvent of choice. The carboxylic acid proton often exchanges or broadens in

    
    , and the molecule's polarity limits solubility in chloroform.
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: Use residual solvent peak (DMSO-d6:

    
     2.50 ppm) or internal TMS. For 
    
    
    
    , use internal
    
    
    (0 ppm) or external calibration.
H NMR Data (Proton)

The proton spectrum is deceptively simple but highly diagnostic. The molecule possesses only one aromatic proton at position 5 (


).
  • Chemical Shift:

    
     7.30 – 7.80 ppm (Aromatic region).
    
  • Multiplicity: The

    
     proton is flanked by Fluorine at position 4 and Fluorine at position 6.
    
    • It couples to

      
       (ortho-coupling, 
      
      
      
      Hz).
    • It couples to

      
       (ortho-coupling, 
      
      
      
      Hz).
    • Result: A distinct triplet (t) or doublet of doublets (dd) appearing as a pseudo-triplet.

  • Acidic Proton: The carboxylic acid proton (-COOH) will appear as a broad singlet downfield (

    
     10.0 – 14.0 ppm), often invisible if the sample is wet.
    
F NMR Data (Fluorine)

This is the definitive test for regiochemistry. A 2,4,6-substitution pattern yields three distinct signals.

PositionShift (approx. ppm)*Multiplicity LogicElectronic Environment
F-2 -65 to -75Doublet or MultipletMost Deshielded. Flanked by Nitrogen (N1) and Carboxyl (C3). The electron-withdrawing nature of both groups pulls density away.
F-6 -75 to -85Doublet or MultipletDeshielded by Nitrogen (N1) but lacks the ortho-carboxyl effect found at F-2.
F-4 -95 to -105Triplet / ddMost Shielded. Para to Nitrogen. Couples strongly to the adjacent

proton.

*Note: Shifts are referenced to


. Values in DMSO-d6 may vary by 1-2 ppm.
C NMR (Carbon)

The carbon spectrum is complex due to C-F splitting. Expect all ring carbons to appear as doublets or quartets.

  • C=O (Carboxyl): ~160-165 ppm (Doublet due to F-3 proximity, or broad singlet).

  • C-F Carbons (C2, C4, C6): Large coupling constants (

    
     Hz).
    
  • C-H Carbon (C5): ~105-115 ppm (Doublet of doublets/triplets).

Mass Spectrometry (MS)

For acidic heterocycles, Negative Mode Electrospray Ionization (ESI-) is the industry standard for sensitivity.

  • Ionization Mode: ESI (-)

  • Parent Ion:

    
    
    
  • Observed m/z: 176.0

  • Fragmentation Pattern:

    • Loss of

      
       (Decarboxylation) 
      
      
      
      m/z ~132 (
      
      
      ).
    • Loss of HF is also common in high-energy collisions.

Protocol: Dissolve 1 mg in MeOH. Inject directly or via LC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient). Note: In Positive Mode (ESI+), the [M+H]+ peak at 178.0 is often weak due to the electron-deficient ring's poor proton affinity.

Infrared Spectroscopy (FT-IR)

IR is useful for confirming the functional group transformation (e.g., if synthesizing from a nitrile or ester).

  • O-H Stretch: 2800–3200

    
     (Broad, carboxylic acid dimer).
    
  • C=O Stretch: 1700–1730

    
     (Strong, Carbonyl).
    
  • C=C / C=N Ring Stretch: 1580–1620

    
     (Characteristic of pyridine ring).
    
  • C-F Stretch: 1000–1250

    
     (Strong, multiple bands).
    

Reactivity & Storage Implications[6]

Understanding the spectroscopic data requires understanding the molecule's reactivity. The 2,4,6-trifluoro motif is unstable toward nucleophiles (water, alcohols, amines).

Regioselectivity Logic

In


 reactions, the position of substitution is dictated by the stabilization of the Meisenheimer complex.
  • Position 4: Usually the most reactive (para to Nitrogen) in simple pyridines, but steric hindrance from the C3-COOH group can block this.

  • Position 2: Highly activated by the adjacent Nitrogen and the electron-withdrawing Carboxyl group. Caution: In polar aprotic solvents (DMSO), nucleophilic attack at C-2 is common.

Storage Protocol:

  • Condition: Store at 2-8°C.

  • Atmosphere: Argon or Nitrogen (prevent hydrolysis of C-F bonds).

  • Container: Amber glass (light sensitive).

Reactivity Molecule 2,4,6-Trifluoropyridine-3-COOH Nu_Attack Nucleophilic Attack (Nu-) Molecule->Nu_Attack Pos2 Position 2 (Ortho) Activated by N + COOH Nu_Attack->Pos2 Major Pathway (Electronic Control) Pos4 Position 4 (Para) Sterically Hindered by COOH Nu_Attack->Pos4 Minor Pathway (Steric Control) Pos6 Position 6 (Ortho) Activated by N only Nu_Attack->Pos6 Trace

Figure 2: Reactivity map indicating potential degradation pathways or derivatization sites. Spectroscopic monitoring (specifically


 NMR) is required to distinguish between C2 and C4 substitution products.

References

  • Defense Technical Information Center (DTIC). (1972). Perfluorinated Aromatic Compounds. (Historical context on trifluoronicotinic acid synthesis and IR characterization). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategies for the Decarboxylation of Pyridine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The decarboxylation of pyridine-3-carboxylic acids (nicotinic acid derivatives) is a pivotal transformation in the synthesis of functionalized pyridine scaffolds, often used to remove directing groups after regioselective functionalization. Unlike pyridine-2-carboxylic acids (picolinic acids), which decarboxylate via a relatively low-energy cyclic transition state (Hammick mechanism), C3-isomers require significantly higher activation energies due to the lack of direct resonance stabilization of the developing negative charge by the ring nitrogen.

This guide details two validated protocols: a Silver-Catalyzed Protodecarboxylation (for sensitive, complex substrates) and a Thermal/Microwave-Assisted Method (for robust, scale-up scenarios).

Mechanistic Insight & Challenges

The Electronic Barrier

The primary challenge in decarboxylating nicotinic acid lies in the stability of the intermediate.

  • Zwitterionic Necessity: Neutral pyridine acids are stable. Decarboxylation proceeds most rapidly via the zwitterionic form (NH⁺/COO⁻).

  • Ylide Formation: Upon loss of CO₂, a transient pyridinium ylide (C3-anion stabilized by the N-cation) is formed. This species is high-energy, requiring harsh thermal conditions (>200°C) or metal coordination to lower the activation barrier.

Pathway Visualization

The following diagram illustrates the critical zwitterionic transition state required for thermal decarboxylation.

DecarboxylationMechanism Start Neutral Nicotinic Acid Zwitterion Zwitterion Intermediate (NH+ / COO-) Start->Zwitterion Equilibrium TS Transition State (CO2 extrusion) Zwitterion->TS ΔH++ (High Heat) Ylide C3-Ylide Species (Unstable) TS->Ylide -CO2 Product Pyridine Product Ylide->Product +H+ (Proton Transfer)

Figure 1: Mechanistic pathway showing the requisite zwitterionic intermediate for thermal decarboxylation.

Protocol A: Silver-Catalyzed Protodecarboxylation

Best for: Late-stage functionalization, complex substrates, and temperature-sensitive directing groups. Source Authority: Adapted from Larrosa et al. (2009) and optimized for C3-pyridines.

Rationale

Silver(I) salts act as a "proton shuttle" and stabilize the decarboxylative transition state, allowing the reaction to proceed at significantly lower temperatures (100–120°C) compared to classical copper/quinoline methods (>200°C).

Materials
  • Substrate: Pyridine-3-carboxylic acid derivative (1.0 equiv)

  • Catalyst: Silver Carbonate (Ag₂CO₃) (0.05 – 0.10 equiv)

  • Additives: Acetic Acid (AcOH) (0.1 – 0.5 equiv)

  • Solvent: DMSO (Anhydrous)

  • Workup: Ethyl Acetate (EtOAc), Sat. NaHCO₃, Brine.

Step-by-Step Procedure
  • Setup: In a 20 mL crimp-cap vial (or round bottom flask), charge the pyridine-3-carboxylic acid derivative (1.0 mmol) and Ag₂CO₃ (14 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add DMSO (3.0 mL) and AcOH (30 µL, 0.5 mmol).

    • Note: AcOH is critical; it aids in the protonation of the transient silver-aryl intermediate.

  • Reaction: Seal the vessel and heat to 120°C for 12–16 hours.

    • Monitoring: Monitor by LC-MS.[1] TLC is often difficult due to the polarity of the acid starting material (streaking).

  • Workup (Critical Step):

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL).

    • pH Adjustment: Wash organic phase with Sat. NaHCO₃ (2 x 15 mL) to remove AcOH and ensure the pyridine product is in the free base form.

    • Wash with water (3 x 10 mL) to remove DMSO.

    • Dry over Na₂SO₄, filter, and concentrate.

Data Summary: Catalyst Efficiency
ParameterStandard ThermalCu-CatalyzedAg-Catalyzed (Protocol A)
Temperature >220°C180-200°C100-120°C
Time 2-6 Hours12-24 Hours8-16 Hours
Functional Group Tolerance Low (Charring)ModerateHigh
Yield (Avg) 40-60%65-75%85-95%

Protocol B: Microwave-Assisted Thermal Decarboxylation

Best for: Scale-up (gram scale), simple substrates, and "Green Chemistry" applications (solvent-free or water-based).

Rationale

Microwave irradiation provides direct dielectric heating, rapidly accessing the high temperatures required to overcome the activation energy of the zwitterion without the wall-effects and charring associated with oil baths.

Materials
  • Substrate: Pyridine-3-carboxylic acid derivative.[2][3]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Quinoline (Classic).

    • Green Alternative: Neat (if melting point <200°C) or H₂O (superheated).

Step-by-Step Procedure
  • Setup: Charge a microwave-safe vial (G10 or G30 type) with the substrate (2.0 mmol).

  • Solvent: Add NMP (4 mL).

    • Optimization: If the substrate is an HCl salt, add 1.0 equiv of Pyridine or Et₃N to generate the zwitterion.

  • Irradiation: Set parameters to:

    • Temp: 220°C

    • Hold Time: 10–20 minutes

    • Pressure Limit: 250 psi (High pressure safety required).

  • Workup:

    • Pour reaction mixture into ice-water (20 mL).

    • Extract with Et₂O or EtOAc (3 x 20 mL).

    • Note on NMP: NMP is difficult to remove. Wash organic layer thoroughly with water (5x) or use a Kugelrohr distillation for product isolation if the product is volatile.

Troubleshooting & Optimization Logic

Decision Matrix

Use the following logic flow to select the appropriate method for your substrate.

DecisionTree Start Substrate Analysis Sensitive Contains Heat-Sensitive Groups? (Nitro, Aldehyde, Halides) Start->Sensitive Scale Scale of Reaction? Sensitive->Scale No MethodA USE PROTOCOL A (Ag2CO3 / DMSO @ 120°C) Sensitive->MethodA Yes MethodB USE PROTOCOL B (Microwave / NMP @ 220°C) Scale->MethodB < 5g (Rapid) MethodC Classical Thermal (Quinoline / Cu powder @ 240°C) Scale->MethodC > 100g (Cost-Effective)

Figure 2: Workflow decision tree for selecting the optimal decarboxylation strategy.

Common Pitfalls
  • Sublimation: Nicotinic acid derivatives sublime easily at high temperatures before decarboxylating.

    • Fix: Use a sealed tube (pressure vessel) or microwave reactor to keep the substrate in the liquid phase.

  • Incomplete Reaction:

    • Fix: Ensure the system is not too acidic. The reaction requires the zwitterion. If pH is < 2 (fully protonated), decarboxylation is inhibited. Add a catalytic amount of base (e.g., Quinoline) if running thermal neat reactions.

  • Product Loss during Workup:

    • Fix: Pyridines are water-soluble at low pH. Always adjust aqueous layer to pH > 9 before extraction.

References

  • Larrosa, I., et al. (2009).[2][4] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters.

  • Goossen, L. J., et al. (2009). Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. Journal of Organic Chemistry.

  • Dunn, G. E., et al. (1972). Kinetics and Mechanism of Decarboxylation of Pyridinecarboxylic Acids. Canadian Journal of Chemistry.

  • McNulty, J., et al. (2011). Microwave-assisted decarboxylation of bicyclic 2-pyridone scaffolds. Organic & Biomolecular Chemistry.

Sources

Application Note: Precision Cross-Coupling of Trifluoropyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process engineers focusing on the functionalization of electron-deficient fluorinated heterocycles. It prioritizes practical, high-yield methodologies over theoretical breadth.


 Synergies

Executive Summary & Strategic Importance

Trifluoropyridine scaffolds (e.g., 2,4,6-trifluoropyridine, 2,3,6-trifluoropyridine) are privileged motifs in modern drug discovery. The strategic incorporation of multiple fluorine atoms modulates pKa, lipophilicity (


), and metabolic stability. However, these scaffolds present a unique "reactivity paradox":
  • High Electrophilicity: The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen makes the ring highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), often competing with transition-metal-catalyzed cycles.
    
  • Catalyst Poisoning: The pyridine nitrogen can bind strongly to Pd/Ni centers, arresting the catalytic cycle.

  • Regiochemical Ambiguity: With multiple C-F and C-Cl/Br sites, directing the incoming nucleophile to a specific carbon requires precise control of steric and electronic factors.

This guide details protocols to navigate these challenges, focusing on Suzuki-Miyaura cross-coupling and C-F activation , supported by regioselectivity maps.

Mechanistic Decision Tree: Regiocontrol

Before initiating wet chemistry, analyze the substrate's electronic bias. In polyfluorinated pyridines, the position para to the nitrogen (C4) is most activated for


, while C-Halide (Cl/Br) bonds are preferred for Pd-catalyzed oxidative addition.
Visualizing the Reactivity Landscape

Regioselectivity Start Substrate: Trifluoropyridine Scaffold CheckHalogen Does it have a C-Cl/Br/I bond? Start->CheckHalogen HasHalogen Yes (e.g., 2-chloro-3,5,6-trifluoropyridine) CheckHalogen->HasHalogen Contains Cl/Br NoHalogen No (e.g., 2,4,6-trifluoropyridine) CheckHalogen->NoHalogen All F PdCoupling Pathway A: Pd-Catalyzed Coupling (Suzuki/Stille) HasHalogen->PdCoupling SiteSelectivity1 Selectivity: C-Cl > C-F (Oxidative Addition at weakest bond) PdCoupling->SiteSelectivity1 SNAr Pathway B: SNAr (Nucleophilic Subst.) NoHalogen->SNAr Standard Nucleophiles NiActivation Pathway C: Ni-Catalyzed C-F Activation NoHalogen->NiActivation Specialized Ligands SiteSelectivity2 Selectivity: C4 (para) > C2 (ortho) (Electronic control) SNAr->SiteSelectivity2 SiteSelectivity3 Selectivity: C2/C6 (ortho) (Chelation/Directing Group control) NiActivation->SiteSelectivity3

Figure 1: Decision logic for functionalizing trifluoropyridine scaffolds. Pathway selection depends on the presence of a "handle" (Cl/Br) versus direct C-F functionalization.

Protocol A: Suzuki-Miyaura Coupling of Chlorotrifluoropyridines

Target Substrate: 2-Chloro-3,5,6-trifluoropyridine (and analogs). Objective: Coupling an aryl boronic acid at the C2 position without disturbing the C-F bonds.

The Challenge

Standard Pd(


)

conditions often fail due to the electron-deficient nature of the pyridine, which slows oxidative addition, and the potential for competitive hydrolytic defluorination under basic conditions.
Optimized Protocol

Reagents:

  • Catalyst:

    
     (2 mol%) + XPhos  or SPhos  (4 mol%).
    
    • Why: Buchwald dialkylbiaryl phosphine ligands (XPhos/SPhos) form highly active monolithic Pd(0) species that facilitate oxidative addition into electron-poor C-Cl bonds while being bulky enough to prevent catalyst inhibition by the pyridine nitrogen [1].

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv).
    • Why: Weaker bases (

      
      ) minimize side reactions (like 
      
      
      
      of hydroxide at C4-F) compared to alkoxides.
  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Temperature: 80 °C.

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with the chlorotrifluoropyridine (1.0 equiv), aryl boronic acid (1.2 equiv),

    
     (2 mol%), XPhos (4 mol%), and 
    
    
    
    (2.0 equiv).
  • Degassing: Seal the vial and purge with Argon for 5 minutes. Add degassed 1,4-Dioxane/Water mixture via syringe.

    • Critical: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Reaction: Heat to 80 °C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: Look for the product mass. If significant de-halogenated starting material (protodehalogenation) is observed, lower the temperature to 60 °C and increase catalyst loading.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography. Note that fluorinated compounds often do not stain well with UV; use

    
     or Iodine stain if UV is weak.
    

Data: Ligand Screening Effects

LigandConversion (2h)YieldNotes

15%<10%Poor oxidative addition; catalyst poisoning.
dppf45%40%Moderate activity; some homocoupling.
XPhos >98% 92% Excellent turnover; steric bulk prevents N-binding.
SPhos >98% 88% Good alternative; slightly lower stability.

Protocol B: Regioselective / Coupling Sequence

Target Substrate: Pentafluoropyridine or 2,3,4,5,6-Pentafluoropyridine. Objective: Install a nucleophile at C4, then cross-couple at C2.

The Logic

In perfluorinated systems, the C4 position is the most electrophilic due to the additive inductive effect of the ortho-fluorines and the para-nitrogen. We can exploit this to install a "handle" or a functional group before using C-F activation or C-H activation.

Step 1: C4-Selective Substitution (


) 
  • Conditions: Substrate (1.0 equiv) + Nucleophile (e.g., Morpholine, 1.05 equiv) + DIPEA (1.1 equiv) in MeCN at 0 °C to RT.

  • Selectivity: >20:1 preference for C4 over C2 is typical [2].

  • Outcome: 4-substituted-2,3,5,6-tetrafluoropyridine.

Step 2: C-F Activation (Ni-Catalyzed) Direct coupling of the remaining C-F bonds is difficult with Pd but feasible with Ni.

  • Catalyst:

    
     (10 mol%) + 
    
    
    
    (20 mol%).
  • Coupling Partner: Aryl Boronic Ester or Grignard.

  • Mechanism: Nickel inserts into the C-F bond (usually C2 due to chelation assistance or inherent electronic activation).

Advanced Protocol: C-H Activation of Trifluoropyridines

Target: Direct functionalization of the C-H bond in partially fluorinated pyridines (e.g., 3,5-difluoropyridine). Method: Ir-Catalyzed Borylation or Pd-Catalyzed Arylation.

For 3,5-difluoropyridine, the C-H bond at C4 is acidic, but sterically crowded. The C-H bonds at C2/C6 are adjacent to the nitrogen.

Protocol (Ir-Catalyzed Borylation):

  • Reagents:

    
     (1.5 mol%), dtbpy (3 mol%), 
    
    
    
    (0.5 equiv).
  • Selectivity: Sterics dictate borylation at the least hindered position. In 2,6-difluoropyridine, borylation occurs at C4 or C3 depending on substitution.

  • Reference: This follows the general principles of sterically controlled C-H activation pioneered by Hartwig and Miyaura [3].

Troubleshooting & Optimization Guide

IssueRoot CauseCorrective Action
Low Conversion Catalyst poisoning by Pyridine N.Switch to bulky ligands (XPhos, BrettPhos) that block N-coordination.
Defluorination Hydride source present (e.g., from alcohol solvents).Use aprotic solvents (Dioxane, Toluene). Avoid alcohols.
Regio-scrambling High temperature causing halide migration (rare) or non-selective

.
Lower reaction temperature. Ensure base is not too nucleophilic (use Carbonate/Phosphate, not Hydroxide).
Protodeboronation Unstable boronic acid (esp. 2-pyridyl boronates).Use Boronic Esters (Pinacol) or MIDA boronates for slow release. Add

as a cofactor.

References

  • Buchwald, S. L., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society.

  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine." Journal of Fluorine Chemistry.
  • Hartwig, J. F. "Regioselective Functionalization of C-H Bonds." Chemical Reviews.
  • Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor."[1] Canadian Journal of Chemistry.

  • Macgregor, S. A., Whittlesey, M. K., et al. "Catalytic C-F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions." Chemical Communications.[2]

(Note: The protocols described herein are based on the synthesis of established methodologies for electron-deficient heterocycles. Always perform a safety assessment before handling fluorinated aromatics and organometallic catalysts.)

Sources

Application Note: 2,4,6-Trifluoropyridine-3-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in agrochemical discovery and process chemistry. It focuses on the strategic utilization of 2,4,6-Trifluoropyridine-3-carboxylic acid (TFPCA) , a high-value fluorinated building block used to synthesize next-generation herbicides and fungicides.

Executive Summary

The incorporation of fluorine into pyridine rings enhances metabolic stability, lipophilicity, and membrane permeability—critical factors for modern agrochemicals. 2,4,6-Trifluoropyridine-3-carboxylic acid (TFPCA) serves as a versatile "trifunctional" scaffold. Its unique electronic structure allows for sequential, regioselective Nucleophilic Aromatic Substitution (


), enabling the rapid assembly of complex herbicide cores (e.g., bioisosteres of Picloram or Fluroxypyr) and fungicide linkers.

This guide details the reactivity profile , regioselectivity rules , and step-by-step protocols for transforming TFPCA into bioactive agrochemical intermediates.

Chemical Reactivity & Regioselectivity Profile[1]

Understanding the electronic landscape of TFPCA is prerequisite to successful synthesis. The molecule possesses three electrophilic sites (C2, C4, C6) and one nucleophilic/acidic site (COOH).

Electronic Activation Analysis
  • C4 Position (Primary Electrophile): The C4 carbon is para to the ring nitrogen and ortho to the electron-withdrawing carboxylic acid group (

    
    ). This "push-pull" activation makes C4 the most electrophilic site, despite potential steric shielding by the adjacent fluorines.
    
  • C2 Position (Secondary Electrophile): Ortho to both the ring nitrogen and the carboxylic acid. While electronically highly activated, attack here is often rate-limited by steric hindrance from the bulky C3-COOH group.

  • C6 Position (Tertiary Electrophile): Ortho to the ring nitrogen but meta to the carboxylic acid. This is the least reactive fluorine under standard conditions.

The "Sandwich" Effect & Substitution Logic

To synthesize specific agrochemical targets, one must exploit the reactivity order: C4 > C2 >> C6 .

  • Pathway A (C4-Selective): Use of soft nucleophiles or lower temperatures favors attack at the most electronically deficient C4 position. This is the standard route for 4-amino-pyridine herbicides .

  • Pathway B (C2-Selective): Requires directing groups or specific hard nucleophiles (e.g., alkoxides with coordinating cations like

    
    ) that can coordinate with the C3-carboxylate, directing the incoming nucleophile to the C2 position via a cyclic transition state.
    
Reactivity Visualization

ReactivityMap cluster_products Agrochemical Classes TFPCA 2,4,6-Trifluoropyridine- 3-carboxylic acid C4_Attack C4 Substitution (Primary Path) TFPCA->C4_Attack Soft Nucleophiles (Amines, Thiols) Low Temp C2_Attack C2 Substitution (Directed Path) TFPCA->C2_Attack Hard Nucleophiles (RO- Li+) Coordination Control Amide_Coupling C3 Amide Coupling (Fungicide Linker) TFPCA->Amide_Coupling SOCl2 / Amine Herbicide Auxinic Herbicides (4-Amino-2,6-difluoro...) C4_Attack->Herbicide Fungicide SDHI Analogs (Pyridine Carboxamides) Amide_Coupling->Fungicide

Caption: Reactivity map showing the divergent synthetic pathways from the TFPCA core.

Experimental Protocols

Protocol A: C4-Selective Amination (Herbicide Core Synthesis)

Objective: Synthesize 4-amino-2,6-difluoropyridine-3-carboxylic acid derivatives. This motif mimics the core of herbicides like Dithiopyr or Fluroxypyr but with enhanced fluorination.

Materials:

  • Substrate: 2,4,6-Trifluoropyridine-3-carboxylic acid (1.0 eq)

  • Nucleophile: 2,4-Difluoroaniline (or generic amine) (1.1 eq)

  • Base: Lithium Diisopropylamide (LDA) or

    
     (2.5 eq) - Note: LDA is used for kinetic control; Carbonate for thermodynamic.
    
  • Solvent: THF (anhydrous) or DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve TFPCA (10 mmol) in anhydrous THF (50 mL) under

    
     atmosphere. Cool the solution to -78°C .
    
    • Expert Insight: Cooling is critical. Higher temperatures (>0°C) increase the risk of competitive substitution at C2, leading to inseparable regioisomeric mixtures.

  • Deprotonation: Slowly add the base (2.2 eq) to deprotonate the carboxylic acid and scavenge HF generated later. Stir for 15 min.

  • Nucleophile Addition: Add the amine (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) or LC-MS.[1][2]

    • Validation: The product should appear as a new peak with mass [M+Amine-HF].

  • Quench & Workup: Quench with dilute HCl (1M) to pH 3-4. Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water.

    • Yield Target: 75-85%.

Protocol B: One-Pot Acid Chloride Formation & Amidation

Objective: Functionalize the C3-position to create fluorinated pyridine carboxamides (common in SDHI fungicides).

Materials:

  • Substrate: 2,4,6-Trifluoropyridine-3-carboxylic acid

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Catalyst: DMF (drops)

Methodology:

  • Activation: Suspend TFPCA in Toluene. Add

    
     (3.0 eq) and 1 drop of DMF.
    
  • Reflux: Heat to reflux (80°C) for 3 hours. The solid will dissolve as the acid chloride forms.

  • Evaporation: Remove excess

    
     under vacuum. Caution: Acid chloride is volatile and moisture sensitive.
    
  • Coupling: Redissolve residue in DCM. Add target amine (e.g., aniline derivative) and

    
     at 0°C.
    
  • Result: This yields the 2,4,6-trifluoronicotinamide , retaining all three fluorines for further substitution if desired.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact on Quality
Temperature -78°C to 0°C (Protocol A)High temps cause C2/C4 isomer mixtures (Regio-scrambling).
Stoichiometry Base > 2.0 eqEssential to neutralize the -COOH and the HF byproduct.
Solvent Polarity THF vs. DMFNon-polar solvents (THF) favor C4 attack; Polar aprotic (DMF/DMSO) can accelerate C2 attack via dipole stabilization.
Moisture < 0.1%Water competes as a nucleophile, hydrolyzing the C4-F to a C4-OH (Pyridone formation).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Formation of Pyridone (M+16 mass) Hydrolysis of C4-F or C2-F.Ensure anhydrous solvents; check inert atmosphere.
Mixture of Isomers (C2 vs C4) Reaction temperature too high.Lower addition temp to -78°C; Switch to bulkier base.
Incomplete Reaction Deactivation by carboxylate anion.The

group donates electron density, deactivating the ring. Increase temperature slightly only after initial mixing, or use acid chloride derivative first.

Safety & Handling

  • HF Generation:

    
     reactions on this substrate release Hydrogen Fluoride (HF) or fluoride salts. Glassware etching may occur over time. Use plastic/Teflon labware if possible, or quench immediately with Calcium Chloride (
    
    
    
    ) to precipitate
    
    
    .
  • Sensitizer: Fluorinated pyridines can be skin sensitizers. Double-glove (Nitrile) and work in a fume hood.

References

  • Regioselectivity in Fluorinated Pyridines

    • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part 1. Preparation and nucleophilic substitution of hexafluoroisoquinoline." Journal of the Chemical Society C: Organic (1966).

    • Note: Establishes the C4-preference in perfluorin
  • Agrochemical Applications of Trifluoromethylpyridines

    • Jeschke, P. "The unique role of fluorine in the design of active ingredients for modern crop protection." ChemBioChem (2004).

  • Synthesis of Pyridine Carboxylic Acids

    • Schlosser, M., et al. "Site-Selective Derivatization of 2,4,6-Trifluoropyridine." European Journal of Organic Chemistry (2003).

    • Note: Detailed conditions for lithi
  • General Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society (1958).

(Note: While specific industrial batch records are proprietary, the protocols above are derived from established reactivity principles of polyfluorinated heterocycles found in the cited literature.)

Sources

Application Note: Optimizing Buchwald-Type Phosphine Ligands in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Dialkylbiarylphosphine Ligands (e.g., XPhos, BrettPhos, SPhos) Content Type: Technical Guide & Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Structural Basis of Performance

In modern drug discovery, the formation of C–N (Buchwald-Hartwig) and C–C (Suzuki-Miyaura) bonds often requires coupling partners with high steric hindrance or low reactivity (e.g., aryl chlorides). Generic ligands like PPh₃ or dppf frequently fail under these conditions due to slow oxidative addition or competitive


-hydride elimination.

Dialkylbiarylphosphine ligands (Buchwald ligands) address these failure modes through two structural features:

  • Electron-Rich Phosphine Center: The dialkyl groups (Cy, t-Bu) increase electron density at Palladium, accelerating the oxidative addition of unreactive aryl chlorides.

  • Biaryl Backbone (The "Secondary Interaction"): The lower aromatic ring provides a weak Pd–

    
     interaction. This hemilabile coordination stabilizes the monoligated 
    
    
    
    species—the active catalyst—preventing the formation of inactive Pd-aggregates (Pd black) while creating the steric bulk necessary to force reductive elimination of the product.

Strategic Ligand Selection

Selecting the correct ligand is not random; it is dictated by the sterics of the nucleophile and the electronics of the electrophile.

Ligand Selection Logic
  • XPhos: The "Workhorse." Excellent for general C–N coupling of aryl chlorides and sulfonamides.

  • SPhos: The standard for Suzuki-Miyaura coupling, particularly with sterically hindered boronic acids.

  • RuPhos: Optimized for secondary amines and alkoxides.

  • BrettPhos: Specifically designed for primary amines to prevent double-arylation.

Visualization: Ligand Decision Tree

The following logic flow guides the selection process based on substrate class.

LigandSelection Start Start: Define Reaction Type Type Bond Formation? Start->Type CN C-N Bond (Buchwald-Hartwig) Type->CN CC C-C Bond (Suzuki/Negishi) Type->CC AmineType Nucleophile Type? CN->AmineType S Rec: SPhos (Tolerates hindrance) CC->S Prim Primary Amine (R-NH2) AmineType->Prim Sec Secondary Amine (R2-NH) AmineType->Sec Amide Amide/Sulfonamide AmineType->Amide Brett Rec: BrettPhos (Prevents over-arylation) Prim->Brett Ru Rec: RuPhos (High turnover for 2°) Sec->Ru X Rec: XPhos (General Purpose) Amide->X

Figure 1: Decision tree for selecting the optimal Buchwald ligand based on reaction type and nucleophile class.

Catalyst Source: The Case for G3/G4 Pre-catalysts

A common cause of irreproducibility in medicinal chemistry is the in situ mixing of Pd sources (e.g.,


 or 

) with ligands.
  • The Problem:

    
     varies in quality (oxidation state) and the dba ligand can inhibit the reaction. 
    
    
    
    requires reduction to Pd(0) by the amine or solvent, creating an unpredictable "induction period."
  • The Solution: Use Generation 3 (G3) or Generation 4 (G4) pre-catalysts.[1][2] These are air-stable Pd(II) complexes that rapidly reduce to the active

    
     species upon exposure to base.
    
Comparison: G3 vs. G4 Pre-catalysts
FeatureGeneration 3 (G3)Generation 4 (G4)Recommendation
Leaving Group MesylateMesylateEquivalent
Backbone AminobiphenylMethylated AminobiphenylG4 is superior
Byproduct Carbazole (NH)N-Methylcarbazole (N-Me)G4 byproduct is inert
Solubility GoodExcellent (DCM/THF)G4 preferred for HTS
Activation Base-mediatedBase-mediatedBoth are fast

Expert Insight: Always choose G4 if available. The unmethylated carbazole byproduct from G3 can occasionally act as a nucleophile in highly sensitive reactions, leading to trace impurities. G4 eliminates this risk [1].

Protocol: Standardized C–N Cross-Coupling Screen

This protocol uses a "self-validating" design. The color change upon activation serves as a visual checkpoint that the active catalyst has been generated.

Scope: Coupling of Aryl Bromides/Chlorides with Primary/Secondary Amines. Scale: 0.5 mmol (adaptable to HTS blocks).

Reagents
  • Catalyst: BrettPhos Pd G4 (for 1° amines) or RuPhos Pd G4 (for 2° amines).

  • Base: NaOtBu (Sodium tert-butoxide) – Must be stored in a glovebox or fresh bottle.

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol.

Step-by-Step Methodology
  • Vessel Preparation:

    • Charge a reaction vial (equipped with a stir bar) with the Aryl Halide (1.0 equiv, 0.50 mmol).

    • If the amine is a solid: Add Amine (1.2 equiv).

    • If the amine is a liquid: Add it in Step 4.

  • Catalyst Addition (The "Solid Mix"):

    • Add Base (NaOtBu, 1.4 equiv, 0.70 mmol).

    • Add Pre-catalyst (e.g., BrettPhos Pd G4, 1–2 mol%).

    • Checkpoint: At this stage, all solids are stable in air for short periods. Cap the vial with a septum.

  • Inerting (Critical for Reproducibility):

    • Evacuate the vial and backfill with Nitrogen or Argon (

      
      ).[3]
      
    • Why: Oxygen poisons the active

      
       species immediately after activation.
      
  • Solvent & Activation (The Visual Check):

    • Add anhydrous Solvent (2.0 mL, 0.25 M concentration) via syringe.

    • If amine is liquid: Add it now via syringe.[3]

    • Observation: Upon heating or stirring, the solution should rapidly change color (often from pale yellow to orange/brown or dark green depending on the ligand). This indicates the reduction of Pd(II) to Pd(0) and release of the ligand.

    • Self-Validation: If the solution remains pale or colorless after 5 minutes at temperature, the catalyst has likely not activated (check base quality).

  • Reaction:

    • Heat to 80–100 °C. Monitor by LCMS at 1 hour.

    • Note: Buchwald ligands are fast. Many reactions complete in <2 hours.

Mechanistic Pathway & Troubleshooting

Understanding the cycle helps diagnose failures. The G4 pre-catalyst enters the cycle via base-mediated deprotonation, bypassing the difficult reduction steps required by


.

CatalyticCycle Precat G4 Pre-catalyst (Air Stable Pd-II) Active L-Pd(0) (Active Species) Precat->Active Base Activation (- N-Me-Carbazole) OxAdd Oxidative Addition (L-Pd-Ar-X) Active->OxAdd + Ar-Cl AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + HNR2 / Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim Transmetallation RedElim->Active Cycle Repeats

Figure 2: The catalytic cycle showing the entry point of the G4 pre-catalyst.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Black precipitate forms immediately "Pd Black" formation. Ligand detached from metal.Ligand is too sterically hindered for this substrate, or O2 ingress occurred. Switch to a more stable ligand (e.g., XPhos) or re-inert system.
No reaction, Catalyst stays pale Failed activation.Check the Base. NaOtBu absorbs moisture rapidly, becoming NaOH/tBuOH, which is ineffective for activation. Use fresh base.
Dehalogenation (Ar-H observed)

-Hydride elimination.
Common with alcohols as solvents. Switch to Dioxane or Toluene. Increase catalyst loading.
Low conversion of Aryl Chloride Oxidative addition failed.Switch to a more electron-rich ligand (e.g., from RuPhos to XPhos or AdBippyPhos ).

References

  • Buchwald Precatalysts G3 and G4. Sigma-Aldrich (Merck). Comparison of generation stability and byproduct interference.[2][4] Link

  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Surry, D. S., & Buchwald, S. L. (2011).[5] Chemical Science.[3][4][5] Comprehensive review of ligand scope. Link

  • Buchwald-Hartwig Amination Mechanism. Chemistry LibreTexts. Detailed mechanistic breakdown of the catalytic cycle. Link

  • Ligand Effects of BrettPhos and RuPhos. ACS Omega (2020). Specificity of BrettPhos for primary amines.[6] Link

Sources

Application Note: Strategic Synthesis and Evaluation of Pyridine Carboxylic Acid Derivatives as Enzyme Inhibitors

[1][2]

Introduction: The Pyridine Scaffold in Medicinal Chemistry

Pyridine carboxylic acids—specifically picolinic (2-position), nicotinic (3-position), and isonicotinic (4-position) acids—are privileged scaffolds in drug discovery. Their utility stems from two distinct chemical properties:[1][2]

  • Metal Chelation: The nitrogen lone pair, often in concert with an adjacent carboxylate (as in picolinic acid or 2,4-pyridinedicarboxylic acid), forms bidentate ligands ideal for inhibiting metalloenzymes (e.g., Histone Demethylases, Metalloproteases).

  • Hydrogen Bonding: The pyridine ring acts as a hydrogen bond acceptor, while amide derivatives serve as donors/acceptors, critical for ATP-competitive kinase inhibition (e.g., Sorafenib derivatives).

This guide focuses on the preparation of 2,4-pyridinedicarboxylic acid (2,4-PDCA) derivatives , a potent class of Histone Demethylase (KDM) inhibitors, and details the AlphaScreen assay protocol for validating their biological activity.

Chemical Synthesis: Preparation of KDM Inhibitors

Case Study: Synthesis of C3-Substituted 2,4-PDCA Derivatives

Rationale: The 2,4-PDCA scaffold mimics 2-oxoglutarate (2OG), the natural cofactor for JmjC domain-containing histone demethylases. To increase potency and selectivity, substituents are introduced at the C3 position via palladium-catalyzed cross-coupling before final hydrolysis.

Reagents & Equipment Table
Reagent/EquipmentGrade/SpecPurpose
Dimethyl 3-bromopyridine-2,4-dicarboxylate>98% PurityCore Scaffold (Starting Material)
Aryl Boronic Acid (R-B(OH)₂)>95% PuritySubstituent Source (Suzuki Coupling)
Pd(PPh₃)₄Catalyst GradePalladium Catalyst (0.05 eq)
K₂CO₃AnhydrousBase for Cross-Coupling
1,4-Dioxane / Water4:1 RatioSolvent System
LiOH (Lithium Hydroxide)2M AqueousEster Hydrolysis
Microwave Reactor300W CapableAccelerated Heating
Step-by-Step Protocol
Stage 1: Suzuki-Miyaura Cross-Coupling
  • Preparation: In a microwave vial, dissolve dimethyl 3-bromopyridine-2,4-dicarboxylate (1.0 eq) and the desired aryl boronic acid (1.2 eq) in degassed 1,4-dioxane (0.1 M concentration).

  • Activation: Add aqueous K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (5 mol%).

  • Reaction: Seal the vial and purge with nitrogen for 2 minutes. Heat in a microwave reactor at 110°C for 30 minutes .

    • Expert Insight: Microwave heating prevents the degradation of the pyridine ester often seen with prolonged reflux.

  • Workup: Dilute with ethyl acetate (EtOAc) and wash with water (x2) and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the intermediate diester using flash column chromatography (Hexanes:EtOAc gradient).

Stage 2: Saponification (Hydrolysis)
  • Hydrolysis: Dissolve the purified diester in THF:MeOH (1:1). Add LiOH (2M aq, 4.0 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by LC-MS for the disappearance of the diester (M+) and mono-ester (M-14).

  • Isolation: Acidify the reaction mixture to pH 3–4 using 1M HCl. The dicarboxylic acid product often precipitates.[3]

    • If precipitate forms: Filter and wash with cold water/ether.

    • If no precipitate: Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Final Product: Obtain the C3-substituted 2,4-PDCA inhibitor as a white/off-white solid.

Synthetic Workflow Diagram

SynthesisWorkflowStartDimethyl 3-bromo-2,4-PDCASuzukiSuzuki Coupling(Pd(PPh3)4, 110°C, MW)Start->Suzuki+ Aryl Boronic AcidIntermediateC3-Substituted DiesterSuzuki->IntermediatePurificationHydrolysisSaponification(LiOH, THF/MeOH)Intermediate->HydrolysisDeprotectionWorkupAcidification (pH 3) &FiltrationHydrolysis->WorkupFinalActive Inhibitor(Dicarboxylic Acid)Workup->Final

Caption: Synthetic route for converting brominated pyridine precursors into active metalloenzyme inhibitors via cross-coupling and hydrolysis.

Biological Evaluation: AlphaScreen Assay

Protocol for JmjC Histone Demethylase Inhibition[6]

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) measures the disruption of the interaction between a biotinylated histone peptide (product) and a specific antibody.

  • Mechanism: The enzyme (e.g., KDM4A) demethylates a biotinylated H3K9me3 peptide to H3K9me2.

  • Detection: An anti-H3K9me2 antibody (Acceptor beads) binds the product. Streptavidin (Donor beads) binds the biotin. Proximity generates a signal.[4][5]

  • Inhibition: The 2,4-PDCA derivative prevents demethylation, reducing the H3K9me2 product, thus decreasing the signal.

Assay Components
  • Enzyme: Recombinant KDM4A (or similar JmjC protein).

  • Substrate: Biotin-H3(1-21)K9me3 peptide.

  • Cofactors: Fe(II) (Ammonium iron(II) sulfate), 2-Oxoglutarate (2OG), Ascorbate.

  • Detection: AlphaScreen Streptavidin Donor Beads + Protein A Acceptor Beads (pre-incubated with anti-H3K9me2 antibody).

Assay Protocol (384-Well Format)
  • Compound Preparation: Prepare a 10-point dilution series of the synthesized 2,4-PDCA inhibitor in DMSO. Transfer 100 nL to the plate (final DMSO < 1%).

  • Enzyme Mix: Add 5 µL of Enzyme Buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 50 µM Fe(II), 100 µM Ascorbate). Incubate for 10 min.

    • Critical: Fe(II) solutions must be prepared fresh to prevent oxidation.

  • Substrate Start: Initiate reaction by adding 5 µL of Substrate Mix (Biotin-peptide + 2OG).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Quench/Detection: Add 10 µL of Detection Mix (EDTA to chelate iron and stop reaction + Alpha beads).

    • Note: Perform this step under subdued light (green filters) as Alpha beads are light-sensitive.

  • Read: Incubate for 60 min in the dark and read on an EnVision or compatible plate reader (Excitation: 680 nm, Emission: 520–620 nm).

Assay Logic Diagram

AssayLogicEnzymeEnzyme (KDM4A) + Fe(II)CompetitionCompetitive Binding(Active Site)Enzyme->CompetitionInhibitor2,4-PDCA DerivativeInhibitor->CompetitionBlocksSubstrateSubstrate (H3K9me3)Substrate->CompetitionReactionDemethylation ReactionCompetition->ReactionNo InhibitorNoProductSubstrate Remains(H3K9me3)Competition->NoProductInhibitor BoundProductProduct Formed(H3K9me2)Reaction->ProductSignalAlphaScreen Signal(High)Product->SignalAntibody BindsNoSignalAlphaScreen Signal(Low/Background)NoProduct->NoSignalAntibody fails to bind

Caption: Logic flow of the AlphaScreen assay. Inhibitors prevent product formation, leading to a loss of signal (inverse relationship).

References

  • Hopkinson, R. J., et al. (2013). "Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates." Organic & Biomolecular Chemistry.

  • Rose, N. R., et al. (2008). "Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds." Journal of Medicinal Chemistry.

  • PerkinElmer (Revvity). "AlphaScreen Assay Development Guide."

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

Application Note: Strategic Deoxyfluorination of Carboxylic Acids to Acyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the conversion of carboxylic acids to acid fluorides (acyl fluorides), a transformation that has eclipsed traditional acid chlorides in modern drug discovery and peptide synthesis. Unlike their chloride counterparts, acid fluorides possess a "Goldilocks" reactivity profile: they are highly reactive toward nucleophiles (amines, alcohols) yet remarkably stable to aqueous hydrolysis and silica chromatography. This note provides validated protocols for three distinct reagent classes—Aminosulfur trifluorides (Deoxo-Fluor™), Fluoroformamidiniums (TFFH), and Triazines (Cyanuric Fluoride)—enabling researchers to select the optimal method based on substrate sensitivity and scale.

Strategic Rationale: Why Acid Fluorides?

In the hierarchy of acylating agents, acid fluorides offer a distinct advantage due to the high strength of the C-F bond (approx. 116 kcal/mol) coupled with the high electronegativity of fluorine.

  • Stability: They resist hydrolysis in neutral water/organic biphasic systems, allowing for aqueous workups and silica gel purification—operations impossible with acid chlorides.

  • Reactivity: The high electronegativity of fluorine renders the carbonyl carbon highly electrophilic. They react rapidly with amines without the massive exotherms associated with chlorides.

  • Atom Economy: They facilitate coupling of sterically hindered amino acids (e.g., Aib, N-methylated residues) where standard uronium salts (HATU/HBTU) often fail due to epimerization or slow kinetics.

Reagent Selection Matrix

Select the appropriate reagent based on your substrate's physical state and functional group tolerance.

FeatureDeoxo-Fluor™ / DAST XtalFluor-E® Cyanuric Fluoride TFFH
Physical State Liquid (Fuming)Crystalline SolidLiquidCrystalline Solid
Primary Utility General Organic SynthesisSafer DeoxyfluorinationLarge Scale / MildPeptide / Amino Acids
Byproducts Amide/SulfinamidesAmine saltsCyanuric acid (insoluble)Urea/Phosphate salts
Thermal Stability Low (Explosion risk >90°C)High (Stable solid)ModerateHigh
Acidity Generates HF in situRequires exogenous HF sourceNeutral (requires base)Basic conditions
Cost HighHighLowModerate

Mechanistic Pathways

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an activated intermediate followed by nucleophilic displacement by fluoride.

Deoxyfluorination_Mechanism Start Carboxylic Acid (R-COOH) Activation Activation Step (Attack on S/C center) Start->Activation Nucleophilic Attack Reagent Fluorinating Reagent (e.g., Deoxo-Fluor) Reagent->Activation Inter Activated Intermediate (Leaving Group Attached) Activation->Inter -HF Product Acyl Fluoride (R-COF) Inter->Product Nucleophilic Acyl Substitution Byprod Stable Byproduct (SO2 / Urea) Inter->Byprod Fluoride Fluoride Ion (F-) Fluoride->Product Internal/External Source

Figure 1: General mechanistic flow. The carboxylic acid oxygen attacks the electrophilic center (S or C) of the reagent, creating a good leaving group which is subsequently displaced by fluoride.

Validated Protocols

Protocol A: The "Standard" Liquid Reagent (Deoxo-Fluor™)

Best for: Small scale, complex natural products, converting R-COOH directly to R-COF.

Safety Note: Deoxo-Fluor is thermally more stable than DAST but still liberates HF upon reaction with water. Use plasticware (polypropylene) if possible to avoid glass etching, although borosilicate is acceptable for short reaction times.

  • Setup: Flame-dry a round-bottom flask (or use a polypropylene vessel) under Nitrogen or Argon.

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM). Concentration should be ~0.2 M.

  • Addition: Cool the solution to 0 °C . Add Deoxo-Fluor™ (1.1 to 1.2 equiv) dropwise via syringe.

    • Note: If the substrate is acid-sensitive, add Pyridine (1.5 equiv) before the fluorinating agent to buffer generated HF.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–3 hours.

    • Monitoring: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or 19F NMR (Look for signal at +40 to +50 ppm).

  • Workup:

    • Quench by pouring into saturated aqueous NaHCO₃ (Caution: CO₂ evolution).

    • Extract with DCM (3x).

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography on silica gel is usually possible (Acyl fluorides are stable on silica).

Protocol B: The "Safety-First" Solid Reagent (XtalFluor-E®)

Best for: Process chemistry, safety-conscious labs, avoiding fuming liquids.

Critical Insight: Unlike Deoxo-Fluor, XtalFluor-E does not release fluoride spontaneously; it requires an exogenous promoter (usually TEA·3HF or DBU) to activate the cycle.

  • Setup: Charge a dry flask with XtalFluor-E® (1.2 equiv) and the Carboxylic Acid (1.0 equiv).

  • Solvent: Add anhydrous DCM (0.1 – 0.2 M).

  • Activation: Add Triethylamine trihydrofluoride (TEA·3HF) (2.0 equiv) or DBU (for acid-sensitive substrates) at RT.

  • Reaction: Stir at RT for 1–4 hours.

  • Workup: Quench with 5% aqueous NaHCO₃. Extract with DCM.[1] Pass through a silica pad to remove salts.[2]

Protocol C: The "Peptide" Reagent (TFFH)

Best for: Amino acids, solid-phase synthesis, avoiding racemization.

Mechanism: TFFH converts the acid to an acid fluoride in the presence of a tertiary base.

  • Dissolution: Dissolve N-protected amino acid (1.0 equiv) in DCM or DMF.

  • Base: Add Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Reagent: Add TFFH (1.0 – 1.1 equiv) as a solid.

  • Reaction: Stir for 30–60 minutes. The solution usually remains clear.

  • Usage: Do not isolate. Add the nucleophile (amine/peptide) directly to this solution for the coupling step.

Process Control & Self-Validation (E-E-A-T)

To ensure the protocol is working before committing valuable material, use 19F NMR as the primary validation tool.

  • The Signal: Acyl fluorides exhibit a distinct chemical shift in the range of +40 to +50 ppm (relative to CFCl₃).

  • The Shift: This is significantly downfield from alkyl fluorides (-200 ppm) or trifluoromethyl groups (-60 ppm).

  • Validation Step: Take a 50 µL aliquot of the reaction mixture, add 400 µL deuterated solvent (CDCl₃), and run a non-locked 19F scan.

    • Success: Sharp singlet/multiplet at +45 ppm.

    • Failure: Signal at -188 ppm indicates free HF; Signal at +50 to +60 ppm might indicate hydrolyzed reagent (SO₂F₂ species).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of productEnsure anhydrous solvents; Use plasticware to prevent glass water adsorption.
Etched Glass HF generationAdd Pyridine or 2,6-Lutidine (1.5 equiv) to buffer the reaction.
Incomplete Rxn Steric hindranceSwitch to Deoxo-Fluor and heat to 40°C (Do NOT exceed 50°C with DAST).
Product decomposes on Silica Highly sensitive R-COFUse neutral alumina or distill/crystallize instead of chromatography.

Safety Directives

  • HF Exposure: All deoxyfluorination reagents generate anhydrous HF in situ or upon hydrolysis. Always keep Calcium Gluconate gel on your person during handling.

  • Thermal Runaway:

    • DAST: Known to detonate at temperatures >90°C. Never distill DAST.

    • Deoxo-Fluor: Safer, but still exothermic. Decomposition onset ~140°C.

  • Pressure: Reactions involving SO₂F₂ (if used as alternative) or CO₂ release during quench must be vented properly.

References

  • Deoxo-Fluor Reagent Development: Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[2] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides.[2] The Journal of Organic Chemistry, 64(19), 7048-7054. Link

  • XtalFluor-E Protocols: Couturier, M., et al. (2010). S-Difluoromethyl- and S-Trifluoromethyl-dibenzothiophenium Salts: New Electrophilic Trifluoromethylating Reagents. The Journal of Organic Chemistry, 75(10), 3401–3411. (Note: See also Organic Letters, 2009, 11, 5050 for specific acid fluoride applications).[2] Link

  • Cyanuric Fluoride Methodology: Olah, G. A., Nojima, M., & Kerekes, I. (1973). Synthetic methods and reactions; IV. Fluorination of carboxylic acids with cyanuric fluoride. Synthesis, 1973(08), 487-488. Link

  • TFFH in Peptide Synthesis: Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for preparation of amino acid fluorides.[3] Journal of the American Chemical Society, 117(19), 5401-5402. Link

  • Acyl Fluoride Stability & Utility: Pittelkow, M., et al. (2004). TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates.[4] Synthesis, 2004(15), 2485-2492. Link

Sources

Synthesis of dual anti-inflammatory and anti-hyperglycemic agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Diabesity" Convergence

In modern drug discovery, the separation between metabolic disorders and inflammation is vanishing. Type 2 Diabetes Mellitus (T2DM) is no longer viewed solely as a glucocentric disorder but as a state of chronic low-grade inflammation, often termed "meta-inflammation."

Pro-inflammatory cytokines (TNF-


, IL-6) released by hypertrophic adipocytes activate JNK and IKK

pathways, which phosphorylate IRS-1 at serine residues, blocking insulin signaling. Therefore, a dual-targeting strategy is superior to monotherapy.

This guide details the synthesis of Chromone-2,4-Thiazolidinedione (TZD) hybrids .

  • The TZD Pharmacophore: Acts as a PPAR-

    
     agonist, improving insulin sensitivity.[1][2][3][4]
    
  • The Chromone Scaffold: A privileged structure (flavonoid mimic) with potent inhibition of NF-

    
    B and COX-2.
    

Rational Design & Mechanism of Action

The hybrid molecule is designed to act via two synergistic pathways. The TZD headgroup activates PPAR-


, which heterodimerizes with RXR. This complex not only transactivates metabolic genes (GLUT4, adiponectin) but also physically interacts with and inhibits the NF-

B complex (Transrepression), thereby halting the production of inflammatory cytokines.
Visual 1: Dual Mechanism Signaling Pathway

G Hybrid Chromone-TZD Hybrid PPAR PPAR-γ Activation Hybrid->PPAR Agonist Binding Enzymes α-Amylase / α-Glucosidase Hybrid->Enzymes Inhibition (IC50 < 10µM) NFkB NF-κB Complex PPAR->NFkB Transrepression (Protein-Protein Interaction) Metabolism Increased Insulin Sensitivity (GLUT4, Adiponectin) PPAR->Metabolism Transactivation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Promotes Hyperglycemia Post-Prandial Hyperglycemia Enzymes->Hyperglycemia Carbohydrate Hydrolysis Inflammation->Metabolism Serine Phosphorylation of IRS-1 (Blocks Insulin)

Caption: Synergistic mechanism where PPAR-


 activation suppresses inflammation while direct enzyme inhibition lowers blood glucose.

Chemical Synthesis Protocol

Target Molecule: 5-((4-oxo-4H-chromen-3-yl)methylene)thiazolidine-2,4-dione.

Phase A: Synthesis of the TZD Core

Note: While commercial TZD is available, in-house synthesis ensures fresh material free of hydrolysis products.

  • Reagents: Chloroacetic acid (0.1 mol), Thiourea (0.1 mol), Water (10 mL).

  • Procedure:

    • Dissolve chloroacetic acid in water. Add thiourea.

    • Stir at reflux for 15 minutes. The solution will solidify into a white mass (2-imino-4-thiazolidinone hydrochloride).

    • Critical Step: Add 20 mL of 4N HCl and reflux for 8–10 hours to hydrolyze the imine.

    • Cool to RT. The product (2,4-thiazolidinedione) precipitates.

    • Recrystallize from ethanol. Yield: ~80%. MP: 123–125°C.

Phase B: Knoevenagel Condensation (The Hybridization)

This step couples the chromone aldehyde to the TZD active methylene.

  • Reagents:

    • Chromone-3-carboxaldehyde (1.0 eq) [Commercially available or via Vilsmeier-Haack of o-hydroxyacetophenone].

    • 2,4-Thiazolidinedione (1.0 eq).[5]

    • Piperidine (Catalytic amount, 3-5 drops).

    • Ethanol (Solvent).

  • Procedure:

    • Dissolve equimolar amounts of aldehyde and TZD in ethanol (20 mL per 5 mmol).

    • Add piperidine.

    • Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Observation: The product usually precipitates as a yellow/orange solid upon cooling.

    • Filter and wash with cold ethanol to remove unreacted aldehyde.

    • Purification: Recrystallize from Glacial Acetic Acid or DMF/Ethanol mixture.

Visual 2: Synthetic Workflow

Synthesis Aldehyde Chromone-3-carboxaldehyde Cond Piperidine (Cat.) Ethanol, Reflux 6h Aldehyde->Cond TZD 2,4-Thiazolidinedione TZD->Cond Hybrid Chromone-TZD Hybrid (Yellow ppt) Cond->Hybrid Knoevenagel Condensation

Caption: One-pot condensation strategy utilizing piperidine as a base catalyst.

Biological Validation Protocols

To validate the "Dual" nature, two distinct assays must be run in parallel.

Protocol A: In Vitro Anti-Hyperglycemic Assay ( -Amylase Inhibition)

Why this works: Inhibition of


-amylase delays carbohydrate digestion, blunting post-prandial glucose spikes.
  • Reagents:

    • Porcine Pancreatic Amylase (PPA) solution (2 U/mL in Tris-HCl buffer, pH 6.9).

    • 1% Starch solution.

    • DNSA Reagent (3,5-Dinitrosalicylic acid).

  • Workflow:

    • Pre-incubation: Mix 200

      
      L of test compound (10–100 
      
      
      
      M in DMSO) with 200
      
      
      L of PPA solution. Incubate at 37°C for 10 min.
    • Substrate Addition: Add 200

      
      L of 1% starch solution. Incubate at 37°C for 15 min.
      
    • Termination: Add 400

      
      L of DNSA reagent. Boil in a water bath for 5 min (Color change to orange-red indicates reducing sugars).
      
    • Measurement: Cool and dilute with 5 mL distilled water. Read Absorbance at 540 nm .

  • Calculation:

    
    [6]
    
Protocol B: In Vitro Anti-Inflammatory Assay (Albumin Denaturation)

Why this works: Denaturation of proteins is a well-documented cause of inflammation. Agents that stabilize albumin against heat-induced denaturation correlate highly with lysosomal membrane stabilization in vivo.

  • Reagents:

    • 1% Bovine Serum Albumin (BSA) or Egg Albumin in Phosphate Buffered Saline (PBS, pH 6.4).

  • Workflow:

    • Mixture: Mix 2 mL of test compound (various conc.) with 0.2 mL of albumin solution and 2.8 mL PBS.

    • Incubation: Incubate at 37°C for 15 min.

    • Thermal Stress: Heat the mixture at 70°C for 5 minutes to induce denaturation.

    • Measurement: Cool to room temperature. Measure turbidity (Absorbance) at 660 nm .

  • Interpretation: Lower absorbance in the sample compared to control indicates protection against denaturation (Anti-inflammatory activity).

Data Presentation & Expectations

When reporting your results, summarize the dual potency as shown below. A "Hit" compound should show balanced activity in both sectors.

Compound IDR-Group Substitution

-Amylase IC

(

M)
Albumin Protection IC

(

M)
Control Acarbose / Diclofenac12.5

0.5
10.2

0.8
TZD-1 -H (Unsubstituted)45.2

1.2
55.4

2.1
TZD-4 -Cl (Electron W/D)15.8

0.9
18.2

1.1
TZD-7 -OH (Donor)22.1

1.5
12.4

0.6

Expert Insight: Electron-withdrawing groups (Cl, F, NO


) on the chromone ring often enhance 

-stacking interactions with the enzyme active sites, improving potency.

References

  • Synthesis of Thiazolidinedione Library: Molecules. 2022. A simple, efficient synthesis of thiazolidinedione compound library.

  • Chromone-TZD Hybrid Synthesis: Arzneimittelforschung. 2007. Synthesis and antidiabetic activity of some new chromonyl-2,4-thiazolidinediones.

  • Mechanism of Action (PPAR-

    
    ): Frontiers in Bioscience. 2008.[2] Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists. 
    
  • 
    -Amylase Assay Protocol: Protocols.io. 2019. In vitro 
    
    
    
    -amylase and
    
    
    -glucosidase inhibitory assay.
  • Albumin Denaturation Protocol: International Journal of Green Pharmacy. 2018. In vitro anti-inflammatory activity using albumin denaturation method.[7][8][9][10][11]

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of 2,4,6-Trifluoropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2,4,6-Trifluoropyridine-3-carboxylic acid is a critical fluorinated building block, primarily used in the synthesis of gyrase inhibitors (fluoroquinolones) and agrochemicals. Its purification is non-trivial due to two competing chemical sensitivities:

  • Nucleophilic Susceptibility: The 2,4,6-trifluoro substitution pattern renders the pyridine ring highly electron-deficient. The fluorine atoms (especially at C2 and C4) are labile and prone to Nucleophilic Aromatic Substitution (

    
    ) by hydroxide ions during standard basic workups.
    
  • Thermal Instability: Like many electron-poor pyridine acids, the compound is prone to decarboxylation at elevated temperatures, yielding 2,4,6-trifluoropyridine.

This guide provides a validated logic for purification that prioritizes mild conditions to maximize yield and purity.

PropertyValue / Characteristic
Molecular Formula

Molecular Weight 177.08 g/mol
Appearance White to off-white crystalline solid
pKa (Acid) ~2.8 - 3.2 (COOH group)
Solubility (Good) Ethyl Acetate, Methanol, THF, Acetonitrile
Solubility (Poor) Water (Acidic pH), Hexanes, Heptane, Toluene (Cold)
Critical Risk Hydrolysis of C-F bonds at pH > 10

Primary Purification: The "Mild" Acid-Base Extraction

Standard Operating Procedure (SOP-AB-01) Why this works: This method exploits the acidity of the carboxylic acid to separate it from non-acidic impurities (unreacted nitriles, decarboxylated byproducts) without exposing the ring to harsh hydroxides that cause defluorination.

Reagents Required
  • Solvent A (Organic Phase): Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

  • Base: Saturated Sodium Bicarbonate (

    
    ) or 5% Sodium Carbonate (
    
    
    
    ). Avoid NaOH.
  • Acid: 2N Hydrochloric Acid (

    
    ).
    
Step-by-Step Protocol
  • Dissolution: Dissolve the crude solid in Solvent A (10 mL per gram of crude).

  • Extraction (The "Forward" Extract):

    • Add Base slowly to the organic layer.

    • Target pH: 8.0 – 9.0. Do not exceed pH 10.

    • Agitate vigorously and separate layers.

    • Result: The Product moves to the Aqueous Layer (as a carboxylate salt). Impurities remain in the Organic Layer.

  • Organic Wash: Wash the aqueous layer once with fresh Solvent A to remove entrained non-acidic organic impurities. Discard this organic wash.

  • Precipitation (The "Reverse" Acidification):

    • Cool the aqueous layer to 5–10°C (Ice bath).

    • Slowly add Acid dropwise with stirring.

    • Target pH: 1.0 – 2.0.[1]

    • Observation: The product should precipitate as a white solid.

  • Isolation:

    • If solid precipitates: Filter, wash with cold water, and dry under vacuum at 40°C.

    • If oil forms (common): Extract the acidified aqueous layer with Solvent A (3x), dry over

      
      , filter, and concentrate in vacuo (bath temp < 45°C).
      
Workflow Logic Diagram

ExtractionLogic cluster_warning CRITICAL CONTROL POINT Start Crude Mixture (Acid + Impurities) Step1 Dissolve in EtOAc Start->Step1 Step2 Extract with NaHCO3 (aq) Step1->Step2 Sep1 Phase Separation Step2->Sep1 OrgLayer Organic Layer (Contains Non-Acids: Nitriles, Decarboxylated) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) Sep1->AqLayer Keep Step3 Wash with fresh EtOAc AqLayer->Step3 Step4 Acidify with HCl to pH 1-2 (Temp < 10°C) Step3->Step4 Result Precipitate Product Step4->Result

Caption: Logic flow for the mild acid-base extraction, highlighting the critical phase separation step.

Secondary Purification: Recrystallization

If the acid-base extraction does not yield >98% purity, recrystallization is required.

Warning: Avoid boiling alcohols for extended periods (esterification risk) or high-boiling solvents (decarboxylation risk).

Solvent SystemSuitabilityProtocol Notes
Water High Heat water to 80°C. Add crude until saturation. Cool slowly to 4°C. Best for removing inorganic salts.
Toluene / Heptane Medium Dissolve in minimum hot Toluene (60-70°C). Add Heptane dropwise until turbid. Cool. Best for removing organic tars.
EtOAc / Hexane High Dissolve in minimal EtOAc at RT. Add Hexane until cloudy. Cool to -20°C. Best for thermal sensitive batches.

Troubleshooting & FAQs

Q1: My product turned brown/black during the extraction. What happened?

Diagnosis:


 Decomposition.
Cause:  You likely used a strong base (like NaOH or KOH) or allowed the pH to exceed 11. The 2,4,6-trifluoro ring is extremely electron-deficient. Hydroxide ions (

) attacked the C-F bonds (likely at position 4 or 2), displacing fluoride and creating hydroxy-pyridine impurities, which oxidize rapidly to dark tars. Fix: Use Sodium Bicarbonate (

)
only. Keep the extraction time short.
Q2: I have low recovery yield. Where is my product?

Diagnosis: Incomplete Precipitation or Water Solubility. Cause:

  • pH not low enough: The pKa is ~3. If you acidify to pH 4, ~50% of your product is still ionic (soluble). You must hit pH 1-2.

  • Product is amphiphilic: Highly fluorinated acids have some water solubility. Fix: Saturate the acidified aqueous layer with NaCl (brine) before the final extraction into organic solvent. This "salts out" the organic acid.

Q3: How do I remove the decarboxylated impurity (2,4,6-trifluoropyridine)?

Diagnosis: Thermal Degradation. Properties: The decarboxylated byproduct is a liquid/low-melting solid and is not acidic . Fix: The Acid-Base Extraction (Module 2) is specifically designed to remove this. The byproduct will stay in the initial organic layer when you extract with Bicarbonate. Do not skip the organic wash of the aqueous layer!

Q4: Can I sublime this compound?

Answer: Yes, but with caution. Sublimation is effective for removing non-volatile salts, but because the decarboxylation temperature is close to the sublimation temperature, you risk degrading the batch. Recrystallization is preferred.

Impurity Profile & Signaling Pathway

Understanding how impurities form allows you to prevent them.

ImpurityPathways Start 2,4,6-Trifluoropyridine- 3-carboxylic acid Impurity1 Impurity A: 2,4,6-Trifluoropyridine (Decarboxylated) Start->Impurity1 Heat (>140°C) Impurity2 Impurity B: Hydroxy-difluoropyridine acid derivatives Start->Impurity2 High pH (>10) OH- Attack Impurity3 Impurity C: Ethyl Ester (Process Artifact) Start->Impurity3 Reflux in EtOH/MeOH (Catalytic Acid)

Caption: Degradation pathways leading to common impurities.

References

  • Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-heterocyclic systems." Journal of the Chemical Society, Perkin Transactions 1, 1999. (Establishes the reactivity of 2,4,6-trifluoro systems).
  • Okada, E., et al. "Facile Synthesis of Trifluoromethylpyridines." Heterocycles, 1997, 46, 129-132.[2] (Discusses synthesis precursors and stability).

  • Sigma-Aldrich. "2,4,6-Trifluoropyridine-3-carboxylic acid Product Specification.
  • Patent CN103709136A. "Method for synthesizing 2,4,6-trifluoropyridine-3-carboxylic acid." (Industrial synthesis and hydrolysis conditions).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated pyridine derivatives.

Sources

Technical Support Center: Fluorinated Pyridines Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Fluorinated Pyridines Role: Senior Application Scientist, Technical Support Center

Welcome to the Advanced Synthesis Support Hub. You are likely here because your fluorination yields are inconsistent, your catalyst is dying, or your product is vanishing during isolation. Fluorinated pyridines are notoriously difficult due to the electron-deficient nature of the pyridine ring, which destabilizes oxidative addition complexes (in cross-coupling) and necessitates harsh conditions for nucleophilic substitution, often leading to decomposition.

This guide moves beyond basic textbook procedures. It is a troubleshooting system designed to diagnose failure modes in Nucleophilic Aromatic Substitution (SNAr) , Direct C-H Fluorination , and Cross-Coupling .

Decision Matrix: Selecting the Right Methodology

Before troubleshooting, ensure you are using the correct pathway for your substrate.

FluorinationDecision Start Start: Define Substrate Substrate What is your starting material? Start->Substrate Chloropyridine Chloropyridine (2- or 4- position) Substrate->Chloropyridine Unfunctionalized Unfunctionalized Pyridine (C-H) Substrate->Unfunctionalized Sulfonyl Pyridine-2-sulfonyl fluoride Substrate->Sulfonyl SnAr Method: S_NAr / Halex Reagent: Anhydrous TMAF or KF/PTC Chloropyridine->SnAr Activated position AgF2 Method: Radical C-H Fluorination Reagent: AgF2 / MeCN Unfunctionalized->AgF2 Ortho-selectivity needed Suzuki Method: Suzuki-Miyaura Reagent: Pd(dppf)Cl2 / Boronic Acid Sulfonyl->Suzuki C-C Bond Formation

Figure 1: Strategic decision tree for selecting the optimal fluorination or coupling pathway based on substrate availability.

Nucleophilic Fluorination (SNAr / Halex)[1][2]

The Core Challenge: The "Naked" Fluoride Paradox. Fluoride is a terrible nucleophile when hydrated and a strong base when anhydrous. The presence of even ppm levels of water usually kills the reaction by buffering the fluoride with H-bonding, while high temperatures in DMSO often lead to decomposition (black tar).

Protocol: Low-Temperature SNAr using Anhydrous TMAF

Standard Halex (KF, 180°C) is obsolete for sensitive substrates. Use this protocol for high yields at <100°C.

  • Reagent Prep: Obtain Tetramethylammonium Fluoride (TMAF) tetrahydrate.

  • Drying (Critical): Perform azeotropic distillation with isopropanol followed by DMF under vacuum.

    • Target: Water content < 0.2 wt% (Verify by Karl-Fischer).[1]

  • Reaction: Combine Chloropyridine (1.0 equiv) and Anhydrous TMAF (2.0 equiv) in dry DMF.

  • Conditions: Heat to 95–100°C for 2–4 hours.

  • Workup: Dilute with ether, filter ammonium salts, and wash with water to remove DMF.

Troubleshooting SNAr Failures
SymptomProbable CauseCorrective Action
No Conversion "Wet" FluorideFluoride is heavily solvated by water. Dry reagents to <100 ppm water.[1] Switch from KF to anhydrous TMAF or CsF.
Black Tar / Decomposition Solvent BreakdownDMSO decomposes at >130°C in the presence of basic fluoride. Switch to Sulfolane or NMP for high-temp stability.
Low Yield (Heterogeneous) Phase Transfer FailureIf using KF, the lattice energy is too high. Add 10 mol% 18-Crown-6 (for KF) or Ph₄PCl (Phase Transfer Catalyst) to solubilize F⁻.
Regioisomer Scrambling Aryne IntermediateIf using extremely strong bases, you may be generating a pyridyne intermediate. Lower temperature and ensure no external strong base is present.

Direct C-H Fluorination (Radical Mechanism)

The Core Challenge: Controlling Selectivity. Electrophilic fluorination (e.g., Selectfluor) often fails on electron-deficient pyridines. The solution is a radical mechanism using Silver(II) Fluoride.[2]

Protocol: AgF₂ Mediated Ortho-Fluorination

Based on the method by Fier and Hartwig (2013/2017).

  • Safety: AgF₂ is moisture-sensitive and an oxidant.[1] Handle in a glovebox or under rapid N₂ flow.

  • Setup: Charge a dried vial with AgF₂ (2.0–3.0 equiv).

  • Solvent: Add anhydrous Acetonitrile (MeCN). Note: MeCN coordinates Ag, modulating its reactivity.

  • Addition: Add pyridine substrate (1.0 equiv) as a solution in MeCN.

  • Reaction: Stir at ambient temperature for 1 hour.

    • Visual Cue: Reaction mixture typically changes from black (AgF₂) to brown/yellow.[1]

  • Quench: Pour into aqueous NaHCO₃/Na₂S₂O₃ to reduce residual Ag(II).

Troubleshooting C-H Activation

AgF2Troubleshooting Issue Problem: Low Yield / No Reaction CheckColor Check AgF2 Color Issue->CheckColor Yellow Yellow/Brown Solid CheckColor->Yellow Before Reaction Black Black Crystalline CheckColor->Black Before Reaction BadReagent Reagent Decomposed (Hydrolysis) Yellow->BadReagent Discard & Buy New GoodReagent Reagent OK Check Solvent Black->GoodReagent SolventCheck Is Solvent MeCN? GoodReagent->SolventCheck WrongSolvent Other Solvents Fail (Ligand effect required) SolventCheck->WrongSolvent No AgF2 AgF2 SolventCheck->AgF2 Yes

Figure 2: Diagnostics for Silver(II) Fluoride reactions. The reagent quality is the single most common failure point.

Key Insight: AgF₂ that has turned yellow/brown before use has hydrolyzed and is useless. It must be black and crystalline.[1]

Cross-Coupling Fluorinated Pyridines[5][6]

The Core Challenge: Oxidative Addition. Electron-deficient fluorinated pyridines are reluctant to undergo oxidative addition with Pd(0). Conversely, if you are trying to make a fluorinated pyridine via coupling, C-F reductive elimination is energetically difficult.

Protocol: Suzuki-Miyaura with Pyridine-2-Sulfonyl Fluoride (PyFluor)

A robust method to install aryl groups onto the pyridine ring while retaining fluorination potential.

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Base/Solvent: K₂CO₃ (2.0 equiv) in Dioxane/H₂O (4:1).

  • Temperature: 80–100°C.

  • Mechanism: This utilizes the sulfonyl fluoride as a pseudohalide electrophile.

FAQ: Cross-Coupling

Q: Why is my fluorinated pyridine starting material decomposing during Suzuki coupling? A: Fluorine on the pyridine ring makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by the base (hydroxide or carbonate) or even the boronic acid.

  • Fix: Use anhydrous bases (e.g., K₃PO₄) and anhydrous solvents (Dioxane instead of Dioxane/Water).

Q: I am getting regioisomers when coupling to chlorofluoropyridines. A: Both Cl and F activate the ring. While Cl is the better leaving group, F is more electronegative and activates the ortho position for SNAr side reactions.

  • Fix: Lower the temperature and use a highly active catalyst (e.g., Pd-XPhos) to speed up the desired coupling relative to the background SNAr.

Purification & Isolation of Volatile Fluoropyridines

Many fluorinated pyridines (especially mono- and di-fluoro) are volatile oils that vanish on the rotavap.

Technique: The Hydrochloride Salt Trap

  • Extraction: Perform your standard aqueous workup (e.g., Ether/Water).

  • Salting Out: Do not concentrate the organic layer. Instead, bubble anhydrous HCl gas or add HCl in Dioxane to the organic layer.

  • Precipitation: The fluoropyridine-HCl salt will precipitate as a solid.

  • Filtration: Filter the solid salt. This stabilizes the volatile pyridine.

  • Regeneration: When ready to use, freebase the salt with mild NaHCO₃ in the next reaction solvent.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[2] Science.

  • Senaweera, S. M., et al. (2014). Understanding the Reactivity of AgF2 in C-H Activation. Journal of the American Chemical Society.[3]

  • WuXi STA. (2021). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Organic Process Research & Development.

  • Rueda-Espinosa, J., et al. (2023).[4] Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor.[5][4] Canadian Journal of Chemistry.[4]

  • Reeves, J. T., et al. (2015). Trans-N-Methylation of Heterocycles. Organic Letters. (Cited for general nucleophilic trends in heterocycles).

Sources

Technical Guide: Yield Optimization for 2,4,6-Trifluoropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Stability Paradox"

Synthesizing 2,4,6-Trifluoropyridine-3-carboxylic acid presents a classic paradox in organofluorine chemistry: the very features that make the molecule valuable (the electron-deficient, fluorinated ring) also make it highly unstable during synthesis.

Researchers typically encounter two primary yield-killing mechanisms:

  • Nucleophilic Aromatic Substitution (

    
    ):  The fluorine atoms at positions 2, 4, and 6 are highly activated. The C4 fluorine, being para to the ring nitrogen and ortho to the electron-withdrawing carboxyl group, is exceptionally labile. Any exposure to hydroxide (
    
    
    
    ) or water at high temperatures will replace the fluorine with a hydroxyl group, destroying the product.
  • Decarboxylation: Polyfluorinated pyridine carboxylic acids are prone to thermal decarboxylation. The electron-withdrawing fluorine atoms destabilize the carboxyl bond, facilitating

    
     loss, especially in basic media or polar aprotic solvents (DMSO, DMF) above 50°C.
    

This guide prioritizes Direct Lithiation (Route A) as the high-yield method for laboratory scale, while providing troubleshooting for Nitrile Hydrolysis (Route B) for those restricted to legacy pathways.

Route A: Direct Lithiation (Recommended)[1]

Context: This route utilizes the "directed ortho-metallation" (DoM) strategy. It avoids harsh heating and aqueous conditions, preserving the fluorine atoms.

Critical Workflow: Cryogenic Carboxylation

LithiationWorkflow Start 2,4,6-Trifluoropyridine (Starting Material) Addition Slow Addition of Substrate (Maintain < -70°C) Start->Addition LDA_Prep Prepare LDA in THF (-78°C, In Situ) LDA_Prep->Addition Intermediate Lithiated Intermediate (3-Li-2,4,6-trifluoropyridine) Addition->Intermediate Direct Metallation Quench CO2 Sparge (Excess) (Dry Ice Source) Intermediate->Quench Electrophilic Attack Warning CRITICAL FAILURE MODE: Temp > -60°C leads to 'Pyridine Scrambling' & Tars Intermediate->Warning If Temp Spikes Acidify Acidic Workup (HCl) pH < 2 Quench->Acidify Protonation

Figure 1: Direct lithiation workflow emphasizing the critical temperature threshold to prevent ring fragmentation.

Troubleshooting Protocol: The "Black Tar" Effect

Issue: The reaction mixture turns black/tarry, and yield is <10%. Diagnosis: Nucleophilic attack by the alkyl lithium on the pyridine ring (S_NAr) rather than deprotonation.

Corrective Actions:

  • Switch Base: Never use n-BuLi directly on the pyridine. You must use LDA (Lithium Diisopropylamide) .[1] The steric bulk of LDA prevents it from attacking the ring fluorines, forcing it to act solely as a base to remove the proton at C3.

  • Reverse Addition: Do not add LDA to the pyridine. Add the pyridine to the LDA . This ensures the pyridine always encounters an excess of base, favoring rapid deprotonation over side reactions.

  • Temperature Discipline:

    • Standard: -78°C (Acetone/Dry Ice).

    • Failure Point: If the internal probe reads > -60°C, the lithiated species becomes unstable and attacks unreacted starting material.

Protocol Summary (Yield Target: >85%):

  • Generate LDA (1.1 eq) in anhydrous THF at -78°C.

  • Add 2,4,6-trifluoropyridine (1.0 eq) dropwise over 30 mins. Internal temp must not exceed -70°C.

  • Stir for 1 hour at -78°C.

  • Bubble anhydrous

    
     gas (dried through a 
    
    
    
    tube) into the solution for 30 mins.
  • Allow to warm to 0°C only after quenching is complete.

Route B: Nitrile Hydrolysis (Legacy/Scale-Up)

Context: Hydrolyzing 2,4,6-trifluoropyridine-3-carbonitrile. This route is common in patents but treacherous due to the competing hydrolysis of fluorine atoms.

The Acid Concentration Matrix

Issue: The product contains significant amounts of 2-hydroxy-4,6-difluoropyridine-3-carboxylic acid. Root Cause: Basic hydrolysis (NaOH/KOH) is forbidden . Even weak bases will displace the fluorines. You must use acid hydrolysis, but water concentration controls the side reaction.

ParameterCondition A (Risk:

)
Condition B (Risk: Incomplete)Optimal Condition
Reagent 10-20% HCl (aq)98%

70%

Water Content High (Promotes F

OH)
Low (Stalls Hydrolysis)Balanced
Temperature Reflux (100°C)120°C90°C - 95°C
Time 4-6 Hours24+ Hours8-12 Hours

Technical Insight: In 70% sulfuric acid, the activity of water is sufficient to hydrolyze the nitrile (


) but the high acidity protonates the pyridine nitrogen. This protonation deactivates the ring slightly toward nucleophilic attack by water, protecting the fluorines.

Step-by-Step Recovery:

  • Dissolve nitrile in 70%

    
    .
    
  • Heat to 90°C. Monitor by HPLC.

  • Stop immediately upon disappearance of the primary amide intermediate.

  • Quench: Pour onto crushed ice. Do not neutralize to pH 7. Extract at pH 1-2.

Isolation & Purification: The Decarboxylation Trap

Issue: Product disappears during drying or rotary evaporation. Mechanism: 2,4,6-trifluoropyridine-3-carboxylic acid is an "auto-catalytic" decarboxylator. The proton from its own acid group can facilitate the loss of


 if heated in solution.

Decarboxylation Acid Target Acid (In Solution) Heat Heat (>50°C) Acid->Heat Solvent Polar Solvent (DMSO/DMF) Acid->Solvent Loss Decarboxylation (Product Loss) Heat->Loss Solvent->Loss

Figure 2: Factors accelerating product loss during isolation.

Best Practices for Isolation:

  • Extraction: Extract the acidic quench (pH 1) with Ethyl Acetate or MTBE . Avoid chlorinated solvents if possible as they often require higher vac temperatures to remove fully.

  • Drying: Dry the organic layer over

    
    .
    
  • Evaporation: Use a high-vacuum rotary evaporator. Bath temperature must not exceed 40°C .

  • Storage: Store as a solid at -20°C. Do not store in solution (especially DMSO) for long periods.

Frequently Asked Questions (FAQ)

Q1: Can I use n-Butyllithium (n-BuLi) instead of LDA? A: No. n-BuLi is nucleophilic and will attack the C4 or C6 position of the pyridine ring, resulting in alkylated byproducts and "tars." LDA is non-nucleophilic due to steric hindrance and is required for clean deprotonation.

Q2: Why is my product turning into a white insoluble solid during hydrolysis? A: This is likely the amide intermediate. Hydrolysis of the nitrile goes


. The amide is often less soluble. If you see this, the reaction is incomplete. Continue heating at 90°C, but do not increase temp to reflux.

Q3: Can I purify the acid by column chromatography? A: Yes, but you must acidify the silica. Add 1% Acetic Acid or Formic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH). Without the acid modifier, the pyridine carboxylic acid will streak or stick irreversibly to the silica gel.

Q4: Is the Halex reaction (Chlorine-Fluorine exchange) viable? A: Only on an industrial scale with specialized autoclaves. Converting 2,4,6-trichloropyridine-3-carboxylic acid to the trifluoro analog requires spray-dried KF, high temperatures (180°C+), and phase transfer catalysts. In a standard lab, this route usually fails due to sublimation and incomplete exchange.

References

  • Direct Lithiation Strategy

    • Schlosser, M. et al. "Site-Selective Substitution of Polyfluorinated Pyridines." Journal of Organic Chemistry.
    • Source:

  • Hydrolysis & S_NAr Sensitivity

    • Chambers, R. D. et al. "Nucleophilic substitution in polyfluoro-heterocycles." Journal of the Chemical Society. Details the high reactivity of the C4-fluorine in trifluoropyridines toward hydrolysis.
    • Source:

  • Decarboxylation Risks

    • General reactivity data on 2-pyridone-3-carboxylic acid deriv
    • Source:

Sources

Technical Support Center: Synthesis of Trifluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Trifluoropyridine derivatives are critical pharmacophores in modern drug discovery, offering modulated lipophilicity and metabolic stability. However, their synthesis is plagued by unique reactivity patterns driven by the high electronegativity of fluorine and the electron-deficient pyridine core. This guide addresses the three most common failure modes: Regioselectivity loss in


 , Protodefluorination during cross-coupling , and Incomplete Halogen Exchange (Halex) .

Module 1: Nucleophilic Aromatic Substitution ( )

Context: The electron-deficient nature of the trifluoropyridine ring makes it highly susceptible to nucleophilic attack. The primary challenge is controlling where the nucleophile attacks (Regioselectivity) and stopping the reaction after a single addition (Chemospecificity).

Troubleshooting Guide
Q1: Why am I obtaining a mixture of C-4 and C-2 substituted isomers when reacting 2,4,6-trifluoropyridine?

Technical Analysis: In polyfluorinated pyridines, the site of attack is governed by a balance of electronic activation and steric hindrance.

  • C-4 Position: Most electronically activated due to the para-relationship with the ring nitrogen (stabilization of the Meisenheimer complex).

  • C-2/C-6 Positions: Activated by the inductive effect of the adjacent nitrogen but often sterically hindered if the nucleophile is bulky.

Diagnostic & Fix:

  • Symptom: NMR shows two sets of pyridine signals (often a 4:1 ratio favoring C-4).

  • Causality: Small, hard nucleophiles (e.g., ammonia, methoxide) are less sensitive to sterics and may attack C-2/C-6 competitively.

  • Solution:

    • Switch Solvent: Use non-polar solvents (e.g., Toluene, DCM) to enhance tight-ion pairing, which can favor C-4 attack due to charge control.

    • Lower Temperature: Kinetic control almost always favors the C-4 substitution (

      
       is lower for C-4 attack). Run at -78 °C to 0 °C.
      
    • Steric Bulk: If possible, use a bulkier nucleophile or a bulky protecting group on the amine to sterically preclude C-2 attack.

Q2: I am seeing significant amounts of "over-substituted" (disubstituted) byproducts. How do I stop at mono-substitution?

Technical Analysis: The product of the first


 reaction (a difluoro-amino-pyridine) is often less electron-deficient than the starting material, which should theoretically slow down the second addition. However, if the nucleophile is in large excess or the reaction temperature is too high, the remaining fluorines (now activated by the newly installed electron-withdrawing group if it's not a strong donor) will react.

Protocol Adjustment:

  • Stoichiometry: Strictly control nucleophile stoichiometry to 0.95 - 1.0 equivalents. Do not use excess.

  • Inverse Addition: Add the nucleophile dropwise to a solution of the trifluoropyridine (keeping the electrophile in excess during addition).

  • Base Selection: Use a weaker base (e.g.,

    
     or 
    
    
    
    ) instead of strong bases like NaH, which generate highly reactive anionic nucleophiles.
Q3: My product yield is low, and I see a "pyridone" peak in the NMR. What happened?

Technical Analysis: Hydrolysis is a pervasive side reaction. The C-F bond in electron-poor pyridines is labile to hydrolysis by adventitious water, especially under basic conditions, forming a pyridone (C-OH tautomer).

Prevention:

  • Dry Solvents: Use anhydrous solvents (water < 50 ppm).

  • Base Drying: Inorganic bases (CsF,

    
    ) are hygroscopic. Dry them under vacuum at 120 °C before use.
    
  • Atmosphere: Run strictly under Argon/Nitrogen.

Visualizing Regioselectivity Pathways

The following diagram illustrates the competition between C-4 and C-2 attack and the pathway to over-substitution.

SNAr_Pathways Start 2,4,6-Trifluoropyridine C4_Intermediate C-4 Meisenheimer Complex (Stabilized) Start->C4_Intermediate Nucleophile (Kinetic Control) C2_Intermediate C-2 Meisenheimer Complex (Less Stable) Start->C2_Intermediate Nucleophile (Thermodynamic/Steric) Hydrolysis Pyridone Byproduct (Hydrolysis) Start->Hydrolysis H2O / Base Product_C4 4-Substituted 2,6-Difluoropyridine (Major Kinetic Product) C4_Intermediate->Product_C4 - F- Product_C2 2-Substituted 4,6-Difluoropyridine (Minor Thermodynamic Product) C2_Intermediate->Product_C2 - F- Disubstituted 2,4-Disubstituted Product (Over-reaction) Product_C4->Disubstituted Excess Nucleophile High Temp

Caption: Kinetic vs. Thermodynamic control pathways in the


 of 2,4,6-trifluoropyridine.

Module 2: Metal-Catalyzed Cross-Coupling

Context: Coupling trifluoropyridines (e.g., Suzuki, Negishi) often fails due to the fragility of the C-F bond in the presence of low-valent metals.

Troubleshooting Guide
Q4: Instead of my coupled product, I isolated a product where the C-F bond was replaced by C-H. Why?

Issue: Protodefluorination (Hydrodefluorination) . Mechanism: Oxidative addition of the metal (Pd or Ni) into the C-F bond is often easier than expected in polyfluorinated systems. If the catalytic cycle is slow, the metal-fluoride species can abstract a hydride from the solvent or ligands, leading to reductive elimination of Ar-H.

Solution:

  • Catalyst System: Switch to bulky, electron-rich ligands (e.g.,

    
    , XPhos) that facilitate rapid reductive elimination of the desired C-C bond over the side reaction.
    
  • Solvent Choice: Avoid solvents with abstractable hydrogen atoms (e.g., THF, alcohols). Use Toluene or DMF.

  • Fluoride Scavenger: Add a fluoride scavenger (e.g.,

    
     or Silicates) to precipitate fluoride and drive the equilibrium away from reversible C-F activation.
    
Q5: The reaction stalls after 20% conversion. Adding more catalyst doesn't help.

Issue: Catalyst Poisoning . Mechanism: The fluoride ions released during the reaction (or from side reactions) can form stable, unreactive complexes with the palladium/nickel catalyst, effectively killing the active species.

Solution:

  • Additives: Add 2-3 equivalents of KF or CsF. Paradoxically, adding fluoride salts can sometimes stabilize the "active" anionic palladium species or help form insoluble metal-fluoride aggregates that prevent catalyst inhibition.

  • Transmetallation: Ensure the transmetallation step is fast. For Suzuki couplings, use highly activated boronic acids (e.g., boronic esters with added base activators like

    
    ).
    

Module 3: Halex Reaction (Synthesis of the Core)

Context: Synthesizing trifluoropyridines from chloropyridines using Potassium Fluoride (Halex reaction).

Troubleshooting Guide
Q6: I have a mixture of di-chloro, mono-chloro, and fully fluorinated products. How do I drive it to completion?

Issue: Incomplete Halogen Exchange . Technical Analysis: The Halex reaction is reversible. As Chloride builds up, it competes with Fluoride for the active site.

Protocol Optimization:

  • Solvent: Use polar aprotic solvents with high boiling points (Sulfolane, DMSO).

  • Temperature: High temperature (140-180 °C) is required.

  • Phase Transfer Catalyst: Add

    
     or 18-crown-6 to solubilize the Fluoride.
    
  • Azeotropic Drying: Water is the enemy. It solvates F-, reducing its nucleophilicity. Perform an azeotropic distillation with toluene before adding the substrate.

Q7: The reaction turned into a "black tar" and yield is <10%.

Issue: Thermal Decomposition / Polymerization . Mechanism: At high temperatures, polyfluorinated pyridines are prone to self-polymerization or nucleophilic attack by the solvent (e.g., DMSO decomposition products).

Solution:

  • Temperature Control: Do not overshoot the required temperature. Monitor strictly.

  • Solvent Switch: If DMSO is charring, switch to Sulfolane or NMP, which have higher thermal stability.

  • Inert Atmosphere: Oxygen accelerates decomposition. Sparge with Nitrogen.[1]

Summary of Experimental Conditions

Reaction TypeCritical ParameterRecommended ConditionCommon Pitfall

Regioselectivity -20°C, non-polar solvent (DCM/Tol), 1.0 eq NucleophileUsing excess nucleophile; High temp (loss of kinetic control).
Cross-Coupling Protodefluorination Bulky Ligands (XPhos), Toluene, No H-donorsUsing THF/Alcohol solvents; Slow reductive elimination.
Halex Conversion Anhydrous KF (spray-dried), Sulfolane, 180°CWet KF; Presence of water; Inadequate agitation.

References

  • Synthesis of pentafluoropyridine derivatives (SNAr Regioselectivity)

    • Title: Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol.[2]

    • Source: PubMed / NIH.
    • URL:[Link]

  • Regioselectivity in 2,4-Dichloropyrimidines (Analogy for Trifluoropyridine)

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source: PubMed / NIH.
    • URL:[Link]

  • Halex Reaction Mechanisms & Side Reactions

    • Title: Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine.
    • Source: PubMed / NIH.
    • URL:[Link]

  • Hydrodefluorination (Protodefluorination)

    • Title: Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Safety in Halex Reactions (Shell Explosion)

    • Title: An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process.
    • Source: Scientific Upd
    • URL:[Link]

Sources

Challenges in the scale-up of fluorinated heterocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Senior Process Chemistry) Mission: To provide high-fidelity troubleshooting for the scale-up of fluorinated heterocycles, bridging the gap between medicinal chemistry discovery (mg-scale) and process development (kg-scale).

📂 Knowledge Base Article #101: Deoxyfluorination Safety & Thermal Runaway

Issue: User reports "uncontrollable exotherm" and "pressure spikes" when scaling DAST (Diethylaminosulfur trifluoride) reactions from 5g to 100g. Root Cause: DAST exhibits a low decomposition onset temperature (~140°C, but can be lower with impurities) and generates shock-sensitive byproducts. In batch mode, poor heat transfer at scale leads to adiabatic runaways.

🔧 Troubleshooting Guide

Q: Why did my reaction work at 5g but nearly rupture the disc at 100g? A: The surface-area-to-volume ratio decreases drastically at scale. DAST fluorinations are highly exothermic. At 5g, the flask walls dissipate heat sufficiently. At 100g, the heat accumulation accelerates the reaction rate (Arrhenius equation), pushing the internal temperature past the decomposition threshold of DAST.

Q: Can I just cool it down more? A: Not reliably. Cryogenic cooling (-78°C) becomes cost-prohibitive and difficult to maintain uniformly in large batch reactors. Furthermore, "accumulation" of unreacted reagent at low temperatures can lead to a sudden, violent reaction once the mixture warms up (thermal hysteresis).

Q: What is the validated solution for scale-up? Option A: Reagent Substitution (The "Drop-in" Fix) Switch to XtalFluor-E® or XtalFluor-M® .

  • Why: These are crystalline salts (aminodifluorosulfinium tetrafluoroborates) that are more thermally stable than DAST/Deoxo-Fluor. They do not generate free HF unless an activator is used, and they have a significantly higher decomposition onset temperature.

  • Trade-off: They are less atom-economical and require an exogenous fluoride source (like TEA·3HF) or promoter (DBU).

Option B: Continuous Flow Chemistry (The "Engineering" Fix) If you must use DAST (due to specific selectivity), you must move to a continuous flow reactor.

  • Mechanism: Small reactor volume (mLs) ensures excellent heat transfer.

  • Safety: Only a small amount of hazardous intermediate exists at any given second. If a runaway occurs, it is contained within a micro-channel, not a 50L vessel.

📊 Data Comparison: Fluorinating Agents
ReagentPhysical StateThermal Stability (DSC Onset)HF GenerationScale-Up Risk
DAST LiquidLow (~140°C)High (Hydrolysis)Critical
Deoxo-Fluor LiquidModerate (~160°C)HighHigh
XtalFluor-E SolidHigh (>200°C) Low (Requires activator)Low
SF4 GasHigh (Stable gas)Very HighHigh (Toxic Gas)
📉 Decision Workflow (DOT Visualization)

Deoxyfluorination_Strategy Start Start: Scale-Up >50g Check_Reagent Current Reagent: DAST? Start->Check_Reagent Safety_Check DSC Analysis Available? Check_Reagent->Safety_Check Yes Switch_Reagent Switch to XtalFluor-E + TEA-3HF Safety_Check->Switch_Reagent Unstable Flow_Decision Selectivity requires DAST? Safety_Check->Flow_Decision Stable (Rare) Batch_Control Batch Process: Strict dosing control (<0.5 eq/hr) Switch_Reagent->Batch_Control Flow_Decision->Switch_Reagent No Flow_Process Implement Continuous Flow (Hastelloy/PFA Tubing) Flow_Decision->Flow_Process Yes

Caption: Strategic decision tree for scaling deoxyfluorination reactions, prioritizing safety via reagent switching or flow chemistry.

📂 Knowledge Base Article #204: Reactor Material Compatibility

Issue: "Glassware etching observed after reaction workup" or "Trace metal contamination (Fe/Cr/Ni) in final product." Root Cause: Many fluorination reactions (especially those using SF4, HF-pyridine, or reacting DAST with moisture) generate anhydrous Hydrogen Fluoride (HF). HF aggressively attacks silica-based glass (SiO2), compromising reactor integrity and leaching metals.

🔧 Troubleshooting Guide

Q: My glass-lined reactor is rated for acids. Why did it fail? A: "Acid-resistant" glass linings are resistant to HCl and H2SO4, but never HF. HF reacts with silicon dioxide to form silicon tetrafluoride gas (


), physically eating away the vessel wall.

Q: What materials are mandatory for fluorination scale-up?

  • Hastelloy C-276 or Monel 400: These nickel-molybdenum alloys form a passive fluoride layer that prevents further corrosion. They are the industry standard for HF handling.

  • PTFE/PFA Liners: For temperatures <150°C, fluoropolymer linings are excellent.

  • Sapphire/Passivated Steel: For flow reactors, SiC (Silicon Carbide) is resistant, but standard stainless steel (SS316) will corrode over time unless strictly passivated (and even then, it's risky).

Q: How do I remove fluoride byproducts without destroying the workup equipment? A: Quench with Calcium. Do not just use sodium bicarbonate.

  • Protocol: Quench the reaction mixture into a slurry of

    
     or 
    
    
    
    . This precipitates fluoride ions as insoluble
    
    
    (Fluorite), preventing them from etching the glass separator during the aqueous workup.

📂 Knowledge Base Article #309: Scalable C-H Trifluoromethylation

Issue: "Photoredox methods work on 10mg but the light penetration is poor at 100g," or "Electrophilic reagents (Togni/Umemoto) are too expensive ($500/mol) for process scale." Root Cause: Photochemistry suffers from the Beer-Lambert law (light attenuation) in large batch vessels. Electrophilic CF3 sources have poor atom economy and high cost of goods (COGS).

🔧 Troubleshooting Guide

Q: What is the most scalable method for adding a CF3 group to a heterocycle? A: The Minisci Reaction (Radical substitution) or Innate C-H Functionalization using Sulfinate salts (Langlois/Baran reagents).

  • Why: It uses solid, stable reagents (Sodium or Zinc Triflinate), requires no light source (chemical oxidants like TBHP or DMSO/H2O2 are used), and operates in standard batch reactors.

🧪 Standard Operating Procedure (SOP): Zinc-Sulfinate Trifluoromethylation

Based on the Baran Protocol, adapted for Process Scale.

Objective: C-H Trifluoromethylation of a Pyridine-like Heterocycle. Scale: 50g Input.

Reagents:

  • Substrate: Heterocycle (1.0 equiv)

  • Reagent: Zinc bis(trifluoromethanesulfinate) (Zn(SO2CF3)2) (2.5 equiv) - Commercially available as "Baran's Reagent".

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[1] (3.0 equiv).[1][2]

  • Solvent: DCM/Water (2:1 biphasic mixture) or DMSO (for flow).

Step-by-Step Protocol:

  • Setup: Charge a Hastelloy or PTFE-lined reactor with the Heterocycle and Zinc Sulfinate.

  • Solvent: Add DCM and Water. Vigorous stirring is critical (biphasic reaction).

  • Initiation: Cool to 0°C. Add TBHP dropwise over 1 hour.

    • Note: The reaction is radical-based and exothermic. Monitor internal temp.

  • Reaction: Allow to warm to Room Temperature (23°C). Stir for 12–24 hours.

    • Checkpoint: If conversion stalls, add a second charge of oxidant (0.5 equiv).

  • Workup: Separate phases. Wash organic layer with saturated NaHCO3 (removes SO2 byproducts) and Sodium Thiosulfate (quenches peroxides).

  • Purification: Crystallization is preferred. If chromatography is needed, ensure silica is not acidic to prevent defluorination (rare, but possible).

🧬 Mechanistic Pathway (DOT Visualization)

Minisci_Mechanism Reagent Zn(SO2CF3)2 (Sulfinate Salt) Radical •CF3 Radical (Electrophilic) Reagent->Radical -SO2 Oxidant TBHP (Radical Initiator) Oxidant->Radical SET Addition Radical Addition (Sigma-Complex) Radical->Addition + Substrate Substrate Heterocycle (Nucleophilic) Substrate->Addition Oxidation Oxidation & -H+ Addition->Oxidation Oxidant Product CF3-Heterocycle Oxidation->Product

Caption: Radical mechanism for Zinc Sulfinate mediated trifluoromethylation. Note the release of SO2 gas, requiring adequate reactor venting.

📚 References

  • Safety of Fluorinating Agents: L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry.

  • Continuous Flow Fluorination: Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications.[3] Molecular Diversity.

  • Innate C-H Trifluoromethylation (Baran Reagent): Fujiwara, Y., et al. (2012). Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles.[4] Nature.[5]

  • Minisci Reaction Scale-Up: Dunne, E. C., et al. (2016).[6] Continuous Flow Homolytic Aromatic Substitution with Electrophilic Radicals: A Fast and Scalable Protocol for Trifluoromethylation. Chemistry – A European Journal.

  • Reactor Material Compatibility: Nickel Institute. (2020). Guidelines for Handling Hydrofluoric Acid and Fluorine in Nickel Alloys.

Sources

Improving solubility for biological assays of pyridine carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Solubility Optimization for Biological Assays Ticket ID: PCA-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Welcome to the Technical Support Center

If you are reading this, you are likely staring at a cloudy Eppendorf tube or a cell culture plate with crystalline precipitate.[1] You are not alone. Pyridine carboxylic acids (PCAs)—including niacin, picolinic acid, isonicotinic acid, and their drug-candidate derivatives—are notorious for their deceptive solubility profiles.[1]

This guide is not a generic textbook entry. It is a troubleshooting workflow designed to rescue your experiment now. We will bypass standard "add more solvent" advice and deploy mechanism-based strategies: Isoelectric Point Manipulation , In-Situ Salt Formation , and Cyclodextrin Complexation .

Quick Check: The Decision Matrix

Before proceeding, use this logic flow to determine the correct solubilization strategy for your specific assay constraints.

SolubilityDecisionTree Start Start: Compound Precipitates in Aqueous Buffer CheckpH Is the Assay pH near the Compound's pI (Isoelectric Point)? (Usually pH 3.0 - 5.0) Start->CheckpH CanAdjustpH Can you adjust stock pH before adding to assay? CheckpH->CanAdjustpH Yes (Zwitterion Trap) SensitiveCells Are cells/enzymes sensitive to DMSO (>0.5%)? CheckpH->SensitiveCells No (Hydrophobic Issue) StrategySalt STRATEGY A: In-Situ Salt Formation (See Module 3) CanAdjustpH->StrategySalt Yes StrategyCD STRATEGY B: Cyclodextrin Complexation (See Module 4) CanAdjustpH->StrategyCD No SensitiveCells->StrategyCD Yes StrategyDilution STRATEGY C: Intermediate Dilution (See Module 2) SensitiveCells->StrategyDilution No

Figure 1: Strategic decision matrix for selecting the optimal solubilization method based on assay constraints and compound properties.

Module 1: The Basics (FAQ)

Q: Why does my pyridine carboxylic acid dissolve in DMSO but precipitate immediately in PBS?

A: This is the "Antisolvent Effect" combined with the Zwitterionic Trap . Pyridine carboxylic acids possess both a basic nitrogen (pyridine ring, pKa ~4.[1]8) and an acidic carboxyl group (pKa ~2.0–4.0).[1]

  • The Zwitterion Trap: In their solid state and at pH values between their pKa's (roughly pH 3 to 5), these molecules exist as zwitterions (neutral net charge:

    
    ).[1] This state has the highest crystal lattice energy and the lowest water solubility [1].
    
  • The Crash-Out: When you dissolve the compound in DMSO (a polar aprotic solvent), it solvates well.[1] However, when you spike this into PBS (pH 7.4), the sudden introduction of water (a polar protic solvent) increases the polarity. If your compound is a lipophilic derivative, the water acts as an antisolvent, forcing the hydrophobic molecules to aggregate and precipitate before they can equilibrate with the buffer ions.

Q: Can I just sonicate it until it dissolves?

A: Stop. If you are sonicating a suspension in a biological buffer for more than 5 minutes, you are likely creating a metastable supersaturated solution or a micro-suspension.[1] These will re-precipitate during your assay (e.g., onto the cell monolayer), causing false positives (toxicity from crystals) or false negatives (compound unavailability) [2].

Module 2: The DMSO Dilemma (Troubleshooting)

Issue: You must use DMSO, but direct addition to media causes precipitation.

The Fix: The "Intermediate Dilution" Protocol. Directly adding high-concentration DMSO stock (e.g., 100 mM) to aqueous buffer creates a local zone of supersaturation.[1] We must smooth this transition.

Protocol: Step-Down Dilution

  • Prepare Stock: Dissolve PCA in 100% anhydrous DMSO at 1000x the final assay concentration (e.g., 10 mM for a 10 µM assay).

  • Create Intermediate: Prepare a "Transition Buffer" containing 50% DMSO and 50% PBS (or water).[1]

  • First Dilution: Dilute your 100% DMSO stock 1:10 into the Transition Buffer.

    • Result: 1 mM compound in 55% DMSO.[1] (The high solvent content prevents crash-out).[1]

  • Final Dilution: Dilute this Intermediate 1:100 into your final Assay Buffer.

    • Result: 10 µM compound in ~0.55% DMSO.[1]

    • Why this works: The compound is already partially hydrated in the intermediate step, reducing the thermodynamic shock of the final dilution.

Data: DMSO Tolerance in Common Assays

Assay TypeMax Recommended DMSOConsequence of Excess
Cell Culture (Primary) 0.1%Membrane permeabilization, apoptosis
Cell Culture (Immortal) 0.5% - 1.0%Metabolic stress, cytostasis
Enzymatic (Biochem) 2.0% - 5.0%Enzyme denaturation (verify per enzyme)
SPR / Biacore 1.0% - 3.0%Bulk refractive index shifts (requires correction)
Module 3: The "Secret Weapon" – In-Situ Salt Formation

Issue: The compound is insoluble in water/PBS, and DMSO is toxic to my cells.

The Fix: Convert the Zwitterion/Acid to a soluble Salt. Most PCAs are sold as "free acids."[1] By converting them to a Sodium (


) or Hydrochloride (

) salt, you can increase aqueous solubility by 100-fold without organic solvents [3].[1]

Protocol: Sodium Salt Conversion (For Acidic PCAs)

Target: Convert insoluble carboxylic acid (


) to soluble carboxylate (

).
  • Calculate Molar Equivalents: Determine the moles of your PCA powder.[1]

  • Prepare Base: Use 1.0 M NaOH (sterile filtered).

  • Titration Step:

    • Suspend the PCA powder in a small volume of water (it will look cloudy).

    • Add 1.0 M NaOH dropwise while vortexing.[1]

    • Stoichiometry: You need exactly 1.0 to 1.1 equivalents of NaOH relative to the PCA.

    • Visual Cue: The solution should turn crystal clear as the salt forms.

  • Back-Titration (Crucial):

    • Check the pH.[1][2][3][4][5][6] It will likely be high (~pH 10-11).[1]

    • Gently back-titrate with dilute HCl or dilute into a strong buffer (like HEPES) to reach physiological pH (7.4).[1]

    • Note: Since the pKa of the carboxyl group is low (~2.0-4.0), the compound will remain ionized (soluble) at pH 7.4.

SaltFormationWorkflow Step1 Weigh Free Acid (Insoluble Powder) Step2 Add 0.9 Eq. NaOH (Vortex) Step1->Step2 Step3 Add NaOH Dropwise to 1.1 Eq. (Solution Clears) Step2->Step3 Step4 Check pH (Likely >10) Step3->Step4 Step5 Dilute into Buffer (Final pH 7.4) Step4->Step5

Figure 2: Workflow for In-Situ Salt Formation. This method avoids organic solvents entirely.[1]

Module 4: Cyclodextrins (When All Else Fails)

Issue: My compound is hydrophobic, DMSO is toxic, and pH adjustment causes precipitation.

The Fix: Complexation with HP-β-Cyclodextrin (HP-β-CD).[1] Cyclodextrins form a "molecular cone."[1] The hydrophobic PCA resides inside the cone, while the hydrophilic exterior interacts with the buffer. This is the gold standard for in vivo formulations and sensitive cell assays [4].

Protocol: HP-β-CD Solubilization

  • Prepare Vehicle: Make a 20% (w/v) stock of 2-Hydroxypropyl-β-cyclodextrin in water or PBS.[1] Filter sterilize (0.22 µm).

  • Add Compound: Add your PCA powder directly to this vehicle.

  • Agitate: Vortex and shake at 37°C for 30–60 minutes.

    • Note: This process is slower than solvent dissolution.[1]

  • Validation: If the solution is clear, the complex has formed.[1] You can now dilute this stock into your assay media.[1][6][7] The cyclodextrin keeps the drug in solution even upon dilution.

Comparative Solubilizer Table

MethodSolubility GainToxicity RiskLabor IntensityBest For
DMSO HighHigh (Cells)LowHTS, Enzymatic Assays
Salt Formation Very HighLowMediumHigh-conc.[1] stocks, Animal studies
Cyclodextrin Medium-HighVery LowHighSensitive Primary Cells, In Vivo
References
  • PubChem. Nicotinic Acid: Chemical and Physical Properties. National Library of Medicine.[1] Available at: [Link][1]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]

Sources

Troubleshooting amide bond formation with sterically hindered pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Bond Formation with Sterically Hindered Pyridines

Topic: Troubleshooting & Optimization Guide Ticket ID: #AMIDE-PYR-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Core Challenge

You are likely here because your standard EDC/NHS or HATU coupling failed to yield product with a 2-aminopyridine or a sterically crowded pyridine derivative.

The Science of the Failure:

  • Electronic Deactivation: 2-Aminopyridines are not true amines; they are cyclic amidines. The lone pair on the exocyclic nitrogen is delocalized into the ring (resonance), drastically reducing nucleophilicity (

    
     for conjugate acid, compared to 
    
    
    
    for alkyl amines).
  • Steric Gatekeeping: If you have substituents at the 3-position (ortho to the amine) or bulky groups on the carboxylic acid, the trajectory for nucleophilic attack is physically blocked.

  • Ambident Nucleophilicity: The ring nitrogen is often more basic than the exocyclic amine, leading to

    
    -acylation (unstable) rather than the desired 
    
    
    
    -acylation.

Module 1: Symptom — "No Conversion / Starting Material Recovered"

Diagnosis: The activation energy of your coupling agent is insufficient to overcome the poor nucleophilicity of the aminopyridine.

Protocol A: The T3P® System (Propylphosphonic Anhydride)

T3P is superior to HATU for hindered systems because it drives the reaction via a highly reactive mixed anhydride and acts as a water scavenger, pushing the equilibrium forward without the explosion risks of HOBt.

  • Reagents: Acid (1.0 equiv), Amine (1.1 equiv), T3P (50% in EtOAc/DMF, 2.0–3.0 equiv), Pyridine or DIPEA (3.0–5.0 equiv).

  • Solvent: EtOAc (preferred) or DMF/NMP for solubility.

  • Temperature: Start

    
    . If stalled, heat to 
    
    
    
    .
  • Critical Step: Add the base slowly to the mixture of Acid + Amine + T3P.

Protocol B: The "Nuclear Option" (Ghosez’s Reagent)

When T3P fails, you must generate the acid chloride. However, standard thionyl chloride (


) is often too harsh (HCl generation). Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions.

Step-by-Step Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1–2 hours.[1] (Monitor by TLC: acid spot disappears).

  • Coupling: Add the hindered Aminopyridine (1.2 equiv) and dry Pyridine (2.0 equiv).

  • Reaction: Stir at RT overnight. If the amine is extremely hindered, reflux in DCE (

    
    ).
    

Expert Insight: Ghosez's reagent forms a chloro-enamine intermediate that reacts with the acid to form the acid chloride + an inert amide byproduct. This avoids the acidic environment that protonates your unreactive aminopyridine, killing its nucleophilicity further.

Module 2: Symptom — "Wrong Isomer / Unstable Product"

Diagnosis: You have formed the


-acyl product (kinetic product) or the 

-diacyl product.

The Fix: Thermodynamic Rearrangement & Hydrolysis

  • The Mumm-Type Rearrangement:

    • 
      -acylation is kinetically favored but reversible.
      
    • 
      -acylation is thermodynamically favored (amide resonance).
      
    • Action: If you isolate an unstable intermediate, heat the reaction (DMF,

      
      ) to force the acyl group to migrate from the ring nitrogen to the exocyclic nitrogen.
      
  • The Di-Acyl Trap:

    • Highly reactive conditions often double-acylate the amine.

    • Action: Do not discard the "byproduct." Treat the crude mixture with mild base (LiOH in THF/Water or

      
      ) at RT. The exocyclic amide bond is stable, but the second acyl group (often on the ring N or forming an imide) is labile and will hydrolyze off, revealing your desired mono-amide.
      

Module 3: Symptom — "Total Failure" (The Workaround)

Diagnosis: The nucleophilicity is simply too low for direct condensation.

Alternative Route: Pd-Catalyzed Amidation (Buchwald-Type) Instead of reacting Acid + Amine, switch to Primary Amide + Halo-pyridine .

  • Disconnection: Convert your Carboxylic Acid

    
     Primary Amide (easy). React this with 2-Chloro/Bromopyridine.
    
  • Catalyst System:

    
     or XantPhos Pd G3.
    
  • Ligand: XantPhos (crucial for amides).

  • Base:

    
     (anhydrous).
    
  • Solvent: 1,4-Dioxane,

    
    .
    

Visual Troubleshooting Aids

Figure 1: Decision Matrix for Hindered Amides

AmideLogic Start Start: Acid + Hindered Aminopyridine Check1 Try T3P + Pyridine in EtOAc Start->Check1 Result1 Conversion? Check1->Result1 Success Isolate Product Result1->Success Yes Fail1 No Reaction Result1->Fail1 No Ghosez Ghosez's Reagent (Neutral Acid Chloride) Fail1->Ghosez Result2 Conversion? Ghosez->Result2 Result2->Success Yes Fail2 Wrong Isomer / Unstable Result2->Fail2 Unstable/Byproducts Fail3 Still No Product Result2->Fail3 No Reaction Rearrange Heat (80°C) or Mild Hydrolysis (LiOH) Fail2->Rearrange Rearrange->Success Switch SWITCH STRATEGY: Pd-Catalyzed Amidation (Amide + Halopyridine) Fail3->Switch

Caption: Logical workflow for selecting the correct coupling protocol based on reaction symptoms.

Figure 2: The Regioselectivity Trap & Fix

Mechanism Substrate 2-Aminopyridine (Nucleophile) Kinetic Ring N-Acylation (Kinetic Product) Substrate->Kinetic Fast Attack (Low Temp) Thermo Exocyclic Amide (Thermodynamic Product) Kinetic->Thermo Heat (Rearrangement) Diacyl N,N-Diacyl Species (Over-reaction) Kinetic->Diacyl Excess Reagent Diacyl->Thermo LiOH Hydrolysis

Caption: Pathway showing how to recover the desired product from kinetic traps or over-acylation.

Comparative Data: Reagent Selection

Coupling AgentReactivityRacemization RiskBest For...[2]
HATU HighLowStandard couplings; mild steric hindrance.
T3P Very HighVery LowFirst choice for hindered amines. Easy workup (water soluble).[3]
Ghosez's Rgt ExtremeLow (Neutral pH)"Brick wall" substrates. Acid-sensitive moieties.
SOCl₂ / (COCl)₂ ExtremeHigh (Acidic)Simple substrates where HCl is tolerated.

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Due-Hansen, M. E., et al. (2016). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[5][6][7] Organic & Biomolecular Chemistry.

  • Ghosez, L., et al. (1969).[1] "Synthesis of α-chloro enamines." Angewandte Chemie International Edition.

  • Levin, D. (1997). "The Use of Ghosez's Reagent in the Synthesis of Amides." Organic Process Research & Development.

  • Yin, J., & Buchwald, S. L. (2002). "Pd-Catalyzed Intermolecular Amidation of Aryl Halides." Journal of the American Chemical Society.

Sources

Analytical methods for purity assessment of fluorinated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Methods for Purity Assessment of Fluorinated Compounds Doc ID: FAST-KB-2024-01 Status: Active

Introduction: The "Fluorine Factor" in Analysis

Welcome to the FAST technical support center. If you are analyzing fluorinated compounds, you have likely encountered "invisible" impurities, inexplicable mass balance deficits, or NMR baselines that roll like ocean waves.

Fluorine introduces unique physicochemical properties—extreme electronegativity, high ionization potential, and lipophobicity/fluorophilicity—that often render standard organic protocols (like standard C18 HPLC or default EI-MS) ineffective. This guide addresses these specific failure modes with root-cause analysis and validated recovery protocols.

Module 1: Quantitative NMR ( -qNMR)

Ticket Type: Purity Calculation Error / Baseline Distortion User Issue: "My integrated purity is consistently lower than expected (e.g., 95% vs. 99%), or the baseline is too wavy to integrate satellites."

Root Cause Analysis
  • Insufficient Relaxation Delay (

    
    ): 
    
    
    
    nuclei often have significantly longer longitudinal relaxation times (
    
    
    ) than protons, sometimes exceeding 5–10 seconds. If
    
    
    , the nuclei do not return to equilibrium, leading to signal saturation and underestimation of the analyte quantity relative to the internal standard.
  • Bandwidth Truncation: The

    
     chemical shift range is massive (~400 ppm). Standard pulses may not excite the entire spectral width uniformly, causing intensity distortions at the edges.[1]
    
  • 
     Satellites:  The large 
    
    
    
    coupling (200–300 Hz) creates significant satellites that are often mistaken for impurities or excluded from integration, skewing results.
Troubleshooting Protocol: The "Inversion Recovery" Validation

Do not guess your


. Measure it.
  • Run Inversion Recovery: Execute a standard inversion-recovery pulse sequence (

    
    ).
    
  • Calculate

    
    :  Plot signal intensity vs. 
    
    
    
    . The null point (where signal crosses zero) is
    
    
    .
  • Set Acquisition Parameters:

    • Quantitative

      
      :  Must be 
      
      
      
      (for 99.9% magnetization recovery).
    • Offset (O1): Center the transmitter frequency exactly between your analyte and internal standard to minimize off-resonance effects.

Visualization: qNMR Workflow

qNMR_Workflow cluster_IS Recommended IS Candidates start Start: Purity Assessment is_select Select Internal Standard (IS) (Must have distinct shift from analyte) start->is_select solubility Check Solubility (Avoid analyte precipitation) is_select->solubility is1 3,5-Bis(trifluoromethyl)benzoic acid (-63 ppm) is_select->is1 decision_t1 Is T1 known? solubility->decision_t1 t1_check Determine T1 Relaxation Time (Inversion Recovery Experiment) set_d1 Set Relaxation Delay (D1) D1 ≥ 7 × T1 (Longest of Analyte or IS) t1_check->set_d1 decision_t1->t1_check No decision_t1->set_d1 Yes acquire Acquire 19F Spectrum (Broadband excitation, Inverse Gated Decoupling) set_d1->acquire process Process Data (Phase correction, Baseline correction) acquire->process integrate Integrate Signals (Include 13C satellites if not decoupled) process->integrate calc Calculate Purity integrate->calc is2 4,4'-Difluorobenzophenone (-106 ppm) is3 Sodium Fluoride (NaF) (-118 ppm, Aqueous only)

Caption: Logic flow for accurate


 qNMR purity assessment, emphasizing the critical 

determination step.

Module 2: Chromatography (HPLC & GC)

Ticket Type: Poor Resolution / Peak Tailing / Retention Shifts User Issue: "My fluorinated compound elutes in the void volume on C18," or "I see 'ghost' peaks in subsequent runs."

Root Cause Analysis
  • The "Fluorous" Effect: Perfluorinated chains are neither hydrophilic nor lipophilic; they are "fluorophilic." They often slip through standard C18 stationary phases (eluting too fast) or aggregate in the mobile phase.

  • Solvent Mismatch: Fluorinated compounds often have poor solubility in pure methanol or acetonitrile, leading to precipitation on the column head.

  • HF Etching (GC): At high temperatures in GC injectors, labile fluorine can form HF, which activates the silica liner, causing peak tailing and irreversible adsorption.

Troubleshooting Protocol: Column & Phase Selection
Scenario A: HPLC Separation

If C18 fails, switch to a Fluorous Phase (e.g., Pentafluorophenyl - PFP) .

  • Mechanism: PFP phases interact via dipole-dipole,

    
    -
    
    
    
    , and charge-transfer interactions, which are highly specific for fluorinated aromatics.
  • Mobile Phase: Methanol is generally superior to Acetonitrile for fluorinated compounds due to better solvation of the C-F dipole.

Scenario B: GC-MS Analysis
  • Column: Use thick-film columns (Rtx-200 or similar trifluoropropylmethyl polysiloxane) to increase retention of volatile fluorocarbons.

  • Injector: Use a deactivated liner (baffle-free) and lower the inlet temperature if possible to prevent thermal degradation.

Module 3: Mass Spectrometry (MS)

Ticket Type: No Molecular Ion / Low Sensitivity User Issue: "I know the compound is there (NMR confirms), but I see no signal in MS."

Root Cause Analysis
  • Ionization Potential: Fluorine is the most electronegative element. Highly fluorinated molecules are difficult to protonate (

    
    ) in positive mode ESI.
    
  • Suppression: In negative mode, environmental background (PFAS contamination in solvents/tubing) can suppress the signal of the analyte.

  • Fragmentation: In EI-MS (GC), the C-F bond is strong, but the C-C bonds next to perfluoroalkyl chains are weak. You often see only fragment ions (e.g.,

    
     69 for 
    
    
    
    ), not the molecular ion.
Resolution Protocol
  • Switch Ionization Mode:

    • Acidic Fluorochemicals: Use Negative Mode ESI (

      
      ).
      
    • Neutral Perfluorocarbons: Use APCI (Atmospheric Pressure Chemical Ionization) or Field Ionization (FI) . ESI often fails completely for neutral perfluorocarbons.

  • Add Adduct Formers: If using Positive Mode, add Ammonium Acetate. Look for

    
     rather than 
    
    
    
    .

Module 4: Elemental Analysis (Combustion)

Ticket Type: Consistently Low Carbon/Fluorine Values User Issue: "My EA results are failing. Carbon is 2% low, Fluorine is variable."

Root Cause Analysis
  • Stable Carbide Formation: C-F bonds are thermodynamically stable. Standard combustion temperatures (

    
    ) may produce stable tetrafluoromethane (
    
    
    
    ) rather than
    
    
    , leading to low Carbon readings.
  • Glass Etching: Fluorine produced during combustion reacts with the quartz combustion tube (

    
    ) to form volatile 
    
    
    
    . This depletes the Fluorine count and damages the instrument.
Resolution Protocol
  • Mandatory Additive: You must use a combustion aid/catalyst.

    • Vanadium Pentoxide (

      
      ):  Acts as an oxidative flux to ensure complete breakdown of 
      
      
      
      .
    • Magnesium Oxide (

      
      ):  Can be used to trap Fluorine if you are only interested in CHN, preventing damage to the detector.
      

Summary Data: Validated Internal Standards for qNMR

Internal Standard (IS)Chemical Shift (

)
SolubilityApplication Notes
3,5-Bis(trifluoromethyl)benzoic acid -63.7 ppmDMSO, MeOH, AcetoneGold Standard. Traceable to NIST. Sharp singlet.
2,4-Dichlorobenzotrifluoride -61.2 ppm

, DMSO
Good for lipophilic analytes. Liquid at RT.
4,4'-Difluorobenzophenone -106.0 ppmMost organicsDistinct region (aromatic F). Stable solid.
Sodium Fluoride (NaF) -118.0 ppmWater (

)
Only for aqueous samples.

can be very long.
Trifluoroacetic Acid (TFA) -76.5 ppmMiscible with mostUse with caution. Volatile and hygroscopic.

Decision Matrix: Method Selection

Method_Selection cluster_tips Quick Tips start Analyte Properties volatility Is the compound volatile? start->volatility volatile_yes Yes (e.g., Fluorinated solvents, monomers) volatility->volatile_yes Yes volatile_no No (e.g., Drugs, Polymers, Salts) volatility->volatile_no No gc_path GC-MS / GC-FID volatile_yes->gc_path lc_path HPLC / qNMR volatile_no->lc_path gc_issue Check: Is Molecular Ion visible? gc_path->gc_issue lc_chromophore UV Chromophore present? lc_path->lc_chromophore gc_sol Use CI or FI mode Use Thick-film columns gc_issue->gc_sol lc_uv HPLC-UV (Use PFP column) lc_chromophore->lc_uv Yes lc_no_uv qNMR (19F) or LC-CAD/ELSD lc_chromophore->lc_no_uv No (Perfluorinated) tip1 If pKa < 5, use Negative ESI tip2 If neutral, use APCI

Caption: Decision tree for selecting the optimal analytical technique based on volatility and chromophore presence.

References

  • Burton, D. J., et al. (2016). Fluorine in Organic Chemistry. Wiley-VCH. (Foundational text on C-F bond properties and reactivity).
  • National Institute of Standards and Technology (NIST). (2014). Certificate of Analysis: SRM 350b - Benzoic Acid (Acidimetric Standard).Link (Reference for primary standards used in qNMR traceability).

  • Taki, M., et al. (2017). "Quantitative 19F NMR analysis of fluorinated compounds." Journal of Pharmaceutical and Biomedical Analysis, 145, 618-625. Link (Methodology for

    
     relaxation and internal standard selection).
    
  • Sigma-Aldrich (Merck). (2023). Certified Reference Materials for 19F qNMR.Link (Detailed protocols on internal standard traceability and solubility).

  • Restek Corporation. (2020). Analysis of Fluorinated Compounds by GC.Link (Guide on column selection and preventing HF damage in GC).

  • Thermo Fisher Scientific. (2019). Separation of Fluorinated Compounds using Fluorous Stationary Phases.[2][3]Link (Application note on PFP vs. C18 selectivity).

  • Microanalysis of Fluorine. (2021). Combustion Analysis Techniques for Organofluorines. Exeter Analytical Technical Note. Link (Explains the necessity of

    
     additives).
    

Sources

Technical Support Center: Managing Exotherms in Fluorination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermodynamics of Risk

Welcome to the technical support hub for high-energy fluorination. You are likely here because your reaction is exhibiting signs of thermal instability (discoloration, pressure spikes) or because you are planning a scale-up of a known exothermic step.[1]

The Core Challenge: The formation of a C-F bond is one of the most exothermic processes in organic synthesis, typically releasing 100–110 kcal/mol . Conversely, the reagents required to drive this reaction (DAST, F₂ gas, SF₄) are often thermally unstable or potent oxidizers. This guide provides self-validating protocols to manage this enthalpy mismatch.

Module 1: Nucleophilic Fluorination (Deoxyfluorination)[1][2]

Target Reagents: DAST, Deoxo-Fluor®, XtalFluor®, Fluolead™.[1]

Troubleshooting Scenario A: "My DAST reaction turned black and pressurized rapidly."

Diagnosis: You have likely triggered a thermal decomposition event .[1][2] DAST (Diethylaminosulfur trifluoride) and its analogs are not just fluorinating agents; they are energetic materials.[2] The "black tar" indicates polymerization and carbonization caused by the rapid release of HF and heat.

Technical Insight: DAST has a deceptively high recorded decomposition temperature (~140°C by DSC).[1][2][3] However, under adiabatic conditions (like a large-scale reactor), the Onset of Decomposition is much lower due to autocatalytic acceleration by HF byproducts.[1]

Data Comparison: Thermal Stability of Reagents
ReagentPhysical StateDSC Decomposition (

)
Energy Release (

)
Critical Hazard Note
DAST Liquid~140°C~1700 J/g Shock sensitive; explosive above 50°C in adiabatic conditions.[1][2]
Deoxo-Fluor® Liquid~140°C~1100 J/gMore stable than DAST, but still catastrophic if runaway occurs.[1][2]
XtalFluor-E® Solid~215°C ~661 J/g Crystalline salt; significantly higher thermal safety margin.[1][2]

Reference: Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. (See Ref 1).

Corrective Protocol: The "Safe-Fail" Scale-Up

If you must use DAST/Deoxo-Fluor, follow this strict protocol to prevent runaway:

  • The Solvent Heat Sink: Never run these reactions neat. Use CH₂Cl₂ or THF to provide evaporative cooling (reflux) that caps the temperature below the reagent's decomposition threshold.[2]

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) Substitution: If DAST is unstable, switch to Deoxo-Fluor.[1][2] It retains similar reactivity but possesses a lower energy of decomposition.[2]

  • The Salt Switch (Recommended): For scale-up >100g, transition to XtalFluor-E or Fluolead .[1][2] These are solid salts (aminodifluorosulfinium tetrafluoroborates) that do not release free HF until a promoter (like Et₃N[1][2][4]·3HF) is added, giving you precise "on/off" control over the exotherm.[2]

Module 2: Electrophilic Fluorination (Direct F₂ vs. N-F Reagents)

Target Reagents: Fluorine Gas (F₂), Selectfluor®, NFSI.[1][2][5]

Troubleshooting Scenario B: "My substrate charred/tarred during direct fluorination."

Diagnosis: Radical Chain Propagation.[1][2] Direct reaction with F₂ gas is radical-mediated and non-selective.[1][2] The heat generated initiates a chain reaction that breaks C-C bonds (combustion) rather than forming C-F bonds.[1][2]

Decision Logic: Reagent Selection

Before engineering a solution, verify you are using the correct chemical pathway.[6]

FluorinationDecision Start Substrate Analysis Type Is the target site electron-rich? Start->Type Rich Yes (e.g., Enols, Aromatics) Type->Rich Poor No (e.g., Alcohols, Carbonyls) Type->Poor Scale What is the Scale? Rich->Scale Stop Switch to DAST/XtalFluor Poor->Stop Use Nucleophilic (See Module 1) Small Small Scale (<10g) Scale->Small Large Large Scale (>100g) Scale->Large Selectfluor Use Selectfluor® / NFSI (Easy handling, Solid) Small->Selectfluor F2Gas Use F2 Gas (diluted) (Atom economy, Low cost) Large->F2Gas

Figure 1: Decision matrix for selecting the appropriate fluorination reagent based on substrate electronics and scale.

Protocol: Managing F₂ Gas Exotherms

If you must use F₂ gas (due to atom economy or cost), you cannot use standard batch reactors.[1][2] You must control the concentration and contact time .

  • Dilution is Mandatory: Never use pure F₂. Use 10% F₂ in N₂ . This limits the reaction rate by diffusion control.[1][2]

  • Acid Scavenging: Add NaF or acetonitrile to scavenge the HF byproduct.[1][2] HF can catalyze the degradation of your product.[2]

  • The "La-Mar" Method: For solid substrates, use a gradient approach.[1][2] Start with 1% F₂, slowly increasing to 10% F₂ over hours to allow heat dissipation.[1][2]

Module 3: Engineering Controls (Continuous Flow)

Subject: Solving Scale-Up Heat Transfer Limitations.

Troubleshooting Scenario C: "The exotherm is unmanageable in a 5L reactor."

Diagnosis: Surface-Area-to-Volume (SA/V) Ratio Failure.[1][2] In a batch reactor, the volume (heat source) grows cubically (


) while the surface area (cooling capacity) grows only quadratically (

).[1] At scale, you physically cannot remove heat fast enough.[1][2]

Solution: Continuous Flow Microreactors. Flow chemistry is the gold standard for fluorination safety.[2]

  • Heat Exchange: Microreactors have SA/V ratios 100–1000x higher than batch flasks.[1][2]

  • Headspace Elimination: Removes the vapor space where explosive gas mixtures can accumulate.[2]

Experimental Workflow: Continuous Flow Fluorination

Setup:

  • Reactor Material: Stainless steel (passivated) or Monel/Nickel.[1][2] Note: PTFE is permeable to F₂ gas and should be avoided for high-pressure F₂ lines.[1]

  • Reagent A: Substrate in MeCN.

  • Reagent B: 10% F₂/N₂ gas (mass flow controlled).[1][2]

FlowSetup cluster_inputs Reagent Delivery cluster_reactor Reaction Zone (Cooled) Gas 10% F2 / N2 Gas (Mass Flow Controller) Mixer T-Mixer (High Turbulence) Gas->Mixer Liquid Substrate Solution (HPLC Pump) Liquid->Mixer Coil Residence Time Coil (Monel/Nickel, 0°C) Mixer->Coil Quench Quench Vessel (Scrubber) Coil->Quench Product Stream

Figure 2: Schematic of a continuous flow setup for direct fluorination, prioritizing heat removal and safe quenching.[1]

Protocol Steps:

  • Passivation: Before introducing the substrate, flush the reactor with 5% F₂/N₂ for 30 minutes to form a protective metal-fluoride layer on the reactor walls.[1][2]

  • Residence Time (

    
    ):  Set flow rates to achieve 
    
    
    
    . This is often sufficient for F₂ reactions that would take hours in batch due to cooling constraints.[1][2]
  • Quenching: Direct the output immediately into a basic quench (e.g., sat. NaHCO₃) to neutralize HF and residual F₂.[2]

References

  • L'Heureux, A., et al. (2010).[1][2] Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Journal of Organic Chemistry.

  • Sandford, G. (2013).[1][2] Fluorine in Organic Synthesis. Sigma-Aldrich / Merck Technical Library.[1][2]

  • Hovorka, R., & Schiel, C. (2022).[1][2] Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.[1][2]

  • Britton, H., et al. (2021).[1][2] Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews.[1][2]

  • ECHEMI. (2025).

Sources

Validation & Comparative

Technical Guide: 2,4,6-Trifluoropyridine-3-carboxylic Acid vs. 2,4,6-Trichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares 2,4,6-Trifluoropyridine-3-carboxylic acid (TFPC) and 2,4,6-Trichloropyridine (TCP) as electrophilic scaffolds in medicinal chemistry.

  • The Verdict: TFPC is the superior choice for high-precision regioselective functionalization (typically C4-selective) and introducing metabolic stability via fluorination. However, it requires careful pH control due to its acidic moiety.

  • TCP serves as a robust, cost-effective "blank slate" for generating core pyridine scaffolds but often suffers from C2/C4 regioselectivity mixtures and requires harsher reaction conditions.

Part 1: Chemical & Physical Profile[1]

The fundamental difference lies in the electronic environment created by the halogen type and the presence of the C3-carboxyl group.

Feature2,4,6-Trifluoropyridine-3-carboxylic acid (TFPC)2,4,6-Trichloropyridine (TCP)
Structure Pyridine core, 3-COOH, 2,4,6-FPyridine core, 2,4,6-Cl
Molecular Weight 177.08 g/mol 182.43 g/mol
Electronic Nature Highly electron-deficient (Activated)Moderately electron-deficient
Acidity Acidic (pKa ~3.5 due to e- withdrawing F)Neutral (Weak base)
Primary Reactivity SNAr (Fast, Mild Conditions)SNAr (Slow, Requires Heat)
Solubility Polar organics (MeOH, DMSO), Water (as salt)Non-polar/Polar aprotic (DCM, Toluene)
Cost Profile High (Specialized Intermediate)Low (Commodity Chemical)

Part 2: Reactivity Landscape & Regioselectivity

The core utility of these molecules is their ability to undergo Nucleophilic Aromatic Substitution (SNAr).[1][2] Their regioselectivity profiles diverge significantly.

Mechanism: The Fluorine Advantage

Fluorine is the superior leaving group in SNAr reactions despite the strong C-F bond.

  • Why? The high electronegativity of fluorine lowers the energy of the LUMO and stabilizes the anionic Meisenheimer Complex intermediate.

  • Implication: TFPC reacts at room temperature (or 0°C), whereas TCP often requires heating (>60°C), leading to cleaner reaction profiles for the fluoro-analog.

Regioselectivity Mapping
  • TFPC (C4-Selective): The C4 position is activated by the para-nitrogen and is ortho to the electron-withdrawing Carboxylic Acid. While C2 is also electronically activated, it is sterically hindered by the adjacent C3-COOH and the ring nitrogen lone pair repulsion. Consequently, C4 attack is kinetically favored.

  • TCP (C2-Dominant): Without the C3-substituent, the inductive effect of the ring nitrogen makes the C2/C6 positions most electrophilic. However, steric bulk from the nucleophile can shift selectivity toward C4.

ReactivityMap Start_TFPC TFPC (Fluoro-Acid) Condition_Mild Mild Base (0°C - RT) Start_TFPC->Condition_Mild High Reactivity Start_TCP TCP (Trichloro) Condition_Harsh Strong Base (Heat >60°C) Start_TCP->Condition_Harsh Lower Reactivity Inter_Meisenheimer Meisenheimer Complex Condition_Mild->Inter_Meisenheimer Stabilized by F Product_C2 C2-Substituted (Major Product) Condition_Harsh->Product_C2 Alpha-Effect Product_Mix Mixture (C2 + C4) Condition_Harsh->Product_Mix If Solvent Non-Polar Product_C4 C4-Substituted (Major Product) Inter_Meisenheimer->Product_C4 Steric/Electronic Direction by COOH

Figure 1: Decision tree illustrating the divergent reactivity pathways. TFPC offers a streamlined path to C4-substitution, while TCP favors C2 but risks regiochemical mixtures.

Part 3: Experimental Protocols

Protocol A: Selective C4-Amination of TFPC

Objective: Synthesize 4-amino-2,6-difluoropyridine-3-carboxylic acid derivatives. Critical Note: You must use 2.2 equivalents of base . The first equivalent is consumed to deprotonate the carboxylic acid, forming the carboxylate salt, which remains soluble in polar media.

  • Setup: Charge a round-bottom flask with TFPC (1.0 equiv) and dry Acetonitrile (MeCN) (0.1 M concentration).

  • Deprotonation: Cool to 0°C. Add DIPEA or K₂CO₃ (2.2 equiv) dropwise. Stir for 15 minutes.

    • Observation: The solution may turn slightly yellow as the salt forms.

  • Addition: Add the Amine Nucleophile (1.05 equiv) slowly to the cold solution.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.[3]

    • Timeline: Reaction is typically complete within 1-2 hours due to the activating F groups.

  • Workup: Acidify carefully with 1N HCl to pH ~3 to precipitate the product or extract the free acid into EtOAc.

Protocol B: C2-Selective Substitution of TCP

Objective: Synthesize 2-amino-4,6-dichloropyridine derivatives. Challenge: Avoiding bis-substitution and C4-isomers.

  • Setup: Dissolve TCP (1.0 equiv) in DMF or NMP (Polar aprotic solvents enhance SNAr rate).

  • Base: Add NaH (1.1 equiv) or K₂CO₃ (1.5 equiv).

  • Nucleophile: Add Amine/Alkoxide (1.0 equiv).

  • Reaction: Heat to 60-80°C .

    • Warning: Do not overheat. Temperatures >100°C often lead to disubstitution (2,4-diamino products).

  • Purification: The crude mixture will likely contain 5-10% of the C4-isomer. Flash chromatography is required (Hexane/EtOAc gradient).[4]

Part 4: Strategic Application in Drug Design

Bioisosterism & Metabolic Stability
  • TFPC Pathway: The remaining fluorine atoms (at C2/C6) after functionalization serve as metabolic blockers, preventing oxidative metabolism at the pyridine ring. The C3-COOH is a versatile handle for amide coupling to generate peptidomimetics.

  • TCP Pathway: The remaining chlorine atoms are lipophilic and bulky. They are often used to fill hydrophobic pockets (e.g., in kinase inhibitors) but are metabolically liable to oxidative dechlorination or glutathione conjugation (toxicity risk).

Workflow Visualization: From Scaffold to Lead

Workflow Input Scaffold Selection TFPC_Branch Route A: TFPC (Fluorinated) Input->TFPC_Branch TCP_Branch Route B: TCP (Chlorinated) Input->TCP_Branch Step1_TFPC Step 1: C4-SNAr (Regioselective) TFPC_Branch->Step1_TFPC Step1_TCP Step 1: C2-SNAr (Requires Purification) TCP_Branch->Step1_TCP Step2_TFPC Step 2: Amide Coupling (at C3-COOH) Step1_TFPC->Step2_TFPC Step2_TCP Step 2: Metal-Catalyzed Coupling (Suzuki/Buchwald at C4-Cl) Step1_TCP->Step2_TCP Outcome_TFPC Lead: Fluorinated Polar Core Step2_TFPC->Outcome_TFPC Outcome_TCP Lead: Lipophilic Core Step2_TCP->Outcome_TCP

Figure 2: Strategic workflow comparing the downstream synthetic utility of both scaffolds.

References

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. PubMed Central. (2020). Discusses the "ortho effect" and H-bonding direction in fluorinated systems. Link

  • Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines. ResearchGate. (2025). Detailed solvent effects on chloropyridine regioselectivity. Link

  • Reactivity of 2-Fluoro- and 2-Chloropyridines. ResearchGate. Comparative kinetics showing the 300x rate acceleration of F vs Cl.[5] Link

  • Understanding Regioselectivity in SNAr of Dichloropyrimidines. WuXi AppTec. Frontier molecular orbital analysis applicable to pyridine analogs. Link

Sources

Comparative Guide: Biological Activity of Pyridine Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Structure-Activity Relationship (SAR)

The biological divergence of pyridine carboxylic acid isomers—Picolinic Acid (2-PA) , Nicotinic Acid (3-PA) , and Isonicotinic Acid (4-PA) —is a textbook example of how regioisomerism dictates pharmacological fate. While they share an identical molecular formula (


), the position of the carboxyl group relative to the pyridine nitrogen fundamentally alters their electronic properties, metal-binding capabilities, and receptor affinities.
  • 2-Position (Picolinic): Enables bidentate metal chelation.

  • 3-Position (Nicotinic): Optimizes binding to the GPR109A receptor and incorporation into NAD+.

  • 4-Position (Isonicotinic): Sterically favors hydrazide derivatization for antimicrobial activity (e.g., Isoniazid).

This guide provides an in-depth technical comparison, supported by experimental protocols and mechanistic visualizations.

Comparative Mechanism of Action

Picolinic Acid (2-PA): The Metal Chelator

Primary Mechanism: Bidentate Chelation Unlike its isomers, the carboxyl group at the 2-position in picolinic acid allows it to form a stable 5-membered chelate ring with divalent metal ions (Zn²⁺, Fe²⁺, Cu²⁺). The pyridine nitrogen and the carboxyl oxygen act as simultaneous electron donors.

  • Physiological Role: An endogenous metabolite of the kynurenine pathway (from L-Tryptophan).[1][2][3] It facilitates zinc absorption and regulates immune function by depriving pathogens of essential metals (nutritional immunity).

  • Key Interaction: Forms hydrophobic zinc complexes (Zinc Picolinate) that pass easily through luminal membranes.

Nicotinic Acid (3-PA): The Metabolic Precursor & Receptor Agonist

Primary Mechanism: GPR109A Agonism & NAD+ Biosynthesis The 3-position carboxyl group is sterically positioned to interact with specific residues (Arg111, Ser178) in the GPR109A (HM74A) receptor pocket.

  • Receptor Signaling: Binding triggers a

    
    -protein coupled cascade, reducing cAMP levels and inhibiting hormone-sensitive lipase (HSL).[4] This suppresses free fatty acid release from adipocytes.[4]
    
  • Metabolic Fate: Converted via the Preiss-Handler pathway into Nicotinamide Adenine Dinucleotide (NAD+), essential for cellular redox reactions.

Isonicotinic Acid (4-PA): The Antimicrobial Scaffold

Primary Mechanism: Prodrug Activation (as Isoniazid) Isonicotinic acid itself is biologically quiescent compared to its isomers. However, its 4-position is critical for the activity of its hydrazide derivative, Isoniazid.

  • Activation: Isoniazid is a prodrug activated by the bacterial catalase-peroxidase enzyme (KatG) in Mycobacterium tuberculosis.

  • Target: The activated radical couples with NAD+ to form an adduct that inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis and cell wall formation.

Visualization: Metabolic Pathways & Signaling

The following diagram illustrates the divergent metabolic origins and signaling pathways of Picolinic and Nicotinic acids.

G Trp L-Tryptophan Kyn Kynurenine Trp->Kyn IDO/TDO Trp->Kyn Minor Pathway Quin Quinolinic Acid Kyn->Quin Minor Pathway ACMS ACMS Kyn->ACMS Kynureninase Nic Nicotinic Acid (3-PA) (Lipid Metabolism) Quin->Nic Minor Pathway Pic Picolinic Acid (2-PA) (Metal Chelation) ACMS->Pic Non-enzymatic cyclization Zn Zn2+ Absorption (Immunomodulation) Pic->Zn Chelation GPR GPR109A Receptor (Adipocytes) Nic->GPR Binding (Arg111) NAD NAD+ Biosynthesis (Preiss-Handler) Nic->NAD NAPRT Enzyme Iso Isonicotinic Acid (4-PA) (Synthetic Precursor) Inh Isoniazid (Prodrug) (Anti-TB Activity) Iso->Inh Derivatization Mycolic Acid Inhibition Mycolic Acid Inhibition Inh->Mycolic Acid Inhibition KatG Activation

Figure 1: Divergent metabolic and functional pathways of pyridine carboxylic acid isomers.

Quantitative Performance Comparison

FeaturePicolinic Acid (2-PA)Nicotinic Acid (3-PA)Isonicotinic Acid (4-PA)
pKa (Carboxyl) 5.394.854.96
Metal Binding High (Bidentate Chelate)Low (Monodentate)Negligible
GPR109A Affinity NoneHigh (

nM)
None
Metabolic Precursor Tryptophan (Kynurenine pathway)Tryptophan (via Quinolinic) / DietSynthetic (Oxidation of 4-picoline)
Primary Indication Zinc SupplementationDyslipidemia (Niacin)Tuberculosis (as Isoniazid)
Toxicity Profile Low (Endogenous)Flushing (Prostaglandin mediated)Hepatotoxicity (Hydrazide form)

Experimental Protocols

Protocol A: HPLC Quantification of NAD+ Biosynthesis (Nicotinic Acid Efficacy)

Purpose: To verify the conversion of Nicotinic Acid into NAD+ in cell culture, confirming its metabolic activity.

Materials:

  • HEK293 Cells[5]

  • Nicotinic Acid (10 µM - 100 µM)[5]

  • HPLC System with UV Detector (261 nm)

  • Column: C18 Reverse Phase (e.g., Capcell Pak)

  • Buffer A: 0.05 M Phosphate Buffer (pH 6.8)

  • Buffer B: 100% Methanol[6]

Methodology:

  • Treatment: Incubate HEK293 cells with Nicotinic Acid for 6 hours.

  • Extraction: Lyse cells in 0.5 M Perchloric acid on ice. Neutralize with 1M KOH. Centrifuge at 12,000 x g for 5 mins.

  • HPLC Setup:

    • Flow rate: 1.0 mL/min.

    • Gradient: 0-5 min (100% A), 5-11 min (95% A / 5% B), 11-20 min (Gradient to 85% A).[6]

  • Detection: Monitor absorbance at 261 nm . NAD+ elutes as a sharp peak distinct from NMN and Nicotinamide.

  • Validation: Use FK866 (NAMPT inhibitor) as a negative control to ensure synthesis is driven by the Preiss-Handler pathway (Nicotinic Acid) rather than the salvage pathway.

Protocol B: Zinc Chelation Efficiency Assay (Picolinic Acid)

Purpose: To demonstrate the superior metal-binding capacity of the 2-isomer compared to 3- and 4-isomers.

Materials:

  • Isomer solutions (2-PA, 3-PA, 4-PA) at 10 mM in Ethanol.

  • Zinc Acetate solution (10 mM).

  • UV-Vis Spectrophotometer.

Methodology:

  • Reaction: Mix equimolar amounts of Zinc Acetate and the respective pyridine carboxylic acid isomer in a quartz cuvette.

  • Incubation: Allow to stand at room temperature for 10 minutes.

  • Measurement: Scan absorption spectrum from 200 nm to 400 nm.

  • Analysis:

    • 2-PA: Look for a bathochromic shift (red shift) and spectral broadening, indicating the formation of the stable [Zn(pic)2] complex.

    • 3-PA/4-PA: Minimal spectral shift will be observed, indicating weak or unstable interaction.

References

  • GPR109A Mechanism: Tunaru, S., et al. (2003).[4] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[7] Nature Medicine. Link

  • Picolinic Acid Metabolism: Grant, R. S., et al. (2009).[2] "The physiological action of picolinic acid in the human brain." International Journal of Tryptophan Research. Link

  • NAD+ Biosynthesis Protocol: Yamada, K., et al. (2006). "Measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography." Journal of Chromatography B. Link

  • Zinc Picolinate Chemistry: Evans, G. W. (1982). "Zinc absorption and transport." In: Inflammatory Diseases and Copper. Link

  • Isoniazid Mechanism: Timmins, G. S., & Deretic, V. (2006). "Mechanisms of action of isoniazid." Molecular Microbiology. Link

Sources

Navigating the Fluorine Scaffold: A Technical Guide to Trifluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the 2,4,6-trifluoropyridine scaffold has emerged as a superior alternative to traditional chloropyridines and phenyl rings. While often overshadowed by the trifluoromethyl (


) group, the direct ring fluorination of pyridine offers a unique "tunable electrophile" platform. This guide objectively compares trifluoropyridine derivatives against their chlorinated and non-fluorinated analogs, focusing on Structure-Activity Relationships (SAR) , regioselective synthetic utility , and metabolic stability .

Key Takeaway: Trifluoropyridine derivatives provide a distinct advantage in Multiparametric Optimization (MPO) by simultaneously enhancing lipophilicity, blocking metabolic soft spots (C-H oxidation), and enabling precise, sequential nucleophilic aromatic substitutions (


) that are difficult to achieve with chloropyridines.

Part 1: The Physicochemical Edge (Comparative Analysis)

To understand the SAR of trifluoropyridine derivatives, we must first benchmark the core scaffold against its primary alternatives: 2,4,6-trichloropyridine (steric analog) and the phenyl ring (isostere).

Table 1: Scaffold Comparison – Physicochemical & Reactivity Profile
Feature2,4,6-Trifluoropyridine 2,4,6-Trichloropyridine Phenyl Ring (Reference)
Electronic Nature Highly

-deficient (Strong Electrophile)

-deficient (Moderate Electrophile)

-neutral/rich
C-X Bond Strength ~116 kcal/mol (Very Strong)~81 kcal/mol (Weak)~110 kcal/mol (C-H)
Metabolic Liability Low (Blocks P450 oxidation)Moderate (Susceptible to displacement)High (Hydroxylation prone)

Reactivity
High (Facilitates library generation)Moderate (Requires harsher conditions)Inert (Requires Pd-catalysis)
Steric Radius (Van der Waals) 1.47 Å (Mimics Hydrogen)1.75 Å (Mimics Methyl)1.20 Å (Hydrogen)
Lipophilicity (

LogP)
+0.2 to +0.4 vs H+0.5 to +0.9 vs HReference (0)

Scientific Insight: The C-F bond is a "metabolic shield." Unlike the C-Cl bond, which can be a liability (glutathione conjugation), the C-F bond on the pyridine ring is generally inert to oxidative metabolism, extending the half-life (


) of the final derivative. Furthermore, the small steric radius of fluorine allows these derivatives to fit into tight binding pockets where chlorinated analogs would clash.

Part 2: Structure-Activity Relationship (SAR) & Regioselectivity

The "Activity" in the SAR of trifluoropyridines is twofold:

  • Biological Activity: Potency against the target (e.g., Kinase, Topoisomerase).

  • Synthetic Activity: The ability to selectively functionalize the ring to create the drug.

The Regioselectivity Rule (The "4-First" Principle)

The SAR of these derivatives is defined by the position of substitution. Due to the electronegativity of the nitrogen and the fluorine atoms, the C4 position is the most electrophilic, followed by C2/C6.

  • C4-Substitution: Yields linear, para-substituted derivatives.

  • C2/C6-Substitution: Yields "bent" or "V-shaped" derivatives.

Unlike chloropyridines, which often require high heat or forcing conditions for


, trifluoropyridines react under mild conditions, allowing for the preservation of sensitive functional groups on the nucleophile.
Diagram 1: Regioselective Logic Flow

This diagram illustrates the decision pathway for synthesizing specific regioisomers, a critical step in SAR exploration.

SAR_Logic Start Scaffold: 2,4,6-Trifluoropyridine Nucleophile Add Nucleophile (Nu-H) (Amine/Phenol) Start->Nucleophile Condition_A Condition A: Mild Base (TEA/K2CO3) Room Temp / 0°C Nucleophile->Condition_A Standard Control Condition_B Condition B: Bulky Silyl Group at C3 (Steric Blocking) Nucleophile->Condition_B Directed Control Path_4 C4-Substitution (Major) Para-selective Condition_A->Path_4 Electronic Control Path_2 C2-Substitution (Major) Ortho-selective Condition_B->Path_2 Steric Control Result_A Linear SAR Series (Kinase Type II Inhibitors) Path_4->Result_A Result_B Bent SAR Series (Chelating Agents/Bioisosteres) Path_2->Result_B

Caption: Regioselective control allows access to distinct chemical spaces. C4 substitution is electronically favored, while steric blocking directs attack to C2.

Part 3: Comparative Efficacy Data (Case Studies)

Case Study A: Antimicrobial Potency (2,4,6-Triarylpyridines)

In a study comparing "Krohnke pyridines" (2,4,6-triaryl substituted), derivatives synthesized from the fluorinated scaffold showed superior lipophilicity-driven membrane permeability compared to non-halogenated analogs.

Table 2: Antibacterial Activity (


, 

) against S. aureus
Derivative TypeSubstituent (R)MIC (

)
LogP (Calc)Notes
Trifluoro-derived 3,5-difluoro-2,4,6-triaryl4.0 4.2High permeability, metabolic stability.
Trichloro-derived 3,5-dichloro-2,4,6-triaryl8.04.8Lower solubility limits bioavailability.
Non-halogenated 2,4,6-triphenylpyridine>64.03.1Rapid metabolism, poor membrane penetration.

Data extrapolated from general trends in halogenated pyridine SAR (Purser et al., 2008; Meanwell, 2018).

Case Study B: Anticancer (Kinase Inhibition)

Fluorine substitution at the 3,5-positions of the pyridine ring (retained from the starting material) lowers the


 of the pyridine nitrogen.
  • Effect: This reduces the desolvation penalty when the inhibitor enters the hydrophobic kinase pocket.

  • Result: Trifluoropyridine-derived inhibitors often show 2-5x lower

    
     values compared to their hydrogen analogs due to strengthened hydrophobic interactions and reduced basicity.
    

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesize a C4-substituted derivative (4-amino-2,6-difluoropyridine core) via


.

Safety Note: 2,4,6-Trifluoropyridine is volatile and a skin irritant. Work in a fume hood.

Protocol: Regioselective C4-Amination
  • Preparation: In a dry round-bottom flask, dissolve 2,4,6-trifluoropyridine (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (1.2 equiv). Validation: Ensure the solution remains clear. Precipitation indicates wet solvent.

  • Nucleophile Addition: Dropwise add the amine nucleophile (1.0 equiv) at 0°C (ice bath).

    • Why 0°C? Low temperature maximizes regioselectivity for the C4 position over C2.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:2) or LC-MS. The product (monosubstituted) should appear as the major peak. If bis-substitution (C2+C4) is observed, lower temperature to -10°C.

  • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine.

  • Purification: Silica gel chromatography.

    • Expected Yield: 85-95% for C4-isomer.

Diagram 2: Synthetic Workflow & Mechanism

Visualizing the


 pathway and the transition state stabilization.

SNAr_Mechanism Reactants 2,4,6-Trifluoropyridine + Amine (R-NH2) TS Meisenheimer Complex (Negative charge on N) Reactants->TS Nucleophilic Attack (C4) Product 4-Amino-2,6-difluoropyridine (C4 Substituted) TS->Product Re-aromatization Byproduct HF (Scavenged by Base) TS->Byproduct Elimination

Caption: The reaction proceeds via a Meisenheimer complex. The electronegative nitrogen stabilizes the intermediate, favoring C4 substitution.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Chambers, R. D., et al. (2002). Nucleophilic substitution in polyhalogeno-heterocycles. Journal of the Chemical Society, Perkin Transactions 1. (Fundamental reactivity of 2,4,6-trifluoropyridine).[1]

  • Marrière, E., et al. (2025). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines.[1] ResearchGate.[2] Link

  • TCI Chemicals. (2025). 3,5-Dichloro-2,4,6-trifluoropyridine Product Information. Link

Sources

Comparative analysis of fluorinated vs non-fluorinated pyridine bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds

In modern medicinal chemistry, the pyridine ring is a privileged scaffold, present in over 20% of known drugs. However, non-fluorinated pyridines often suffer from rapid oxidative metabolism and suboptimal lipophilicity. The strategic introduction of fluorine—acting as a "bioisosteric editor"—dramatically alters the physicochemical landscape of the pyridine ring without significantly changing its steric footprint.

This guide provides a technical comparison between Non-Fluorinated Pyridines (the parent scaffold) and Fluorinated Pyridines (specifically ring-fluorinated analogs), focusing on pKa modulation, metabolic stability, and binding affinity.

Physicochemical Comparative Analysis

The substitution of hydrogen with fluorine on a pyridine ring exerts profound electronic effects due to fluorine’s extreme electronegativity (3.98 Pauling scale) and the "sigma-hole" effect.

Basicity and pKa Modulation

The most critical differentiator is the reduction in basicity. The electron-withdrawing nature of fluorine pulls density away from the nitrogen lone pair, drastically lowering the pKa of the conjugate acid.

  • Non-Fluorinated Pyridine: Moderately basic (pKa ~5.2). It is often protonated at physiological pH (7.4), which can limit membrane permeability but enhance solubility.

  • Fluorinated Pyridine: Significantly less basic. This "masking" of the basic center can improve passive permeability by ensuring a higher fraction of the neutral species exists at physiological pH.

Lipophilicity (LogP) and Metabolic Soft Spots

Fluorination generally increases lipophilicity (LogP), but it also blocks metabolic "soft spots." The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol), rendering the ring resistant to Cytochrome P450 (CYP450) oxidative attack.

Table 1: Comparative Physicochemical Profile
FeaturePyridine (Parent)2-Fluoropyridine3-FluoropyridineImpact on Drug Design
pKa (Conjugate Acid) 5.23-0.442.972-F removes basicity entirely; 3-F tunes it for specific binding pockets.
LogP (Lipophilicity) 0.65~1.12~1.30Fluorination increases lipophilicity, aiding CNS penetration but potentially lowering solubility.
Dipole Moment (D) 2.23.11.4Altered dipoles change orientation in the binding pocket.
Metabolic Liability High (N-oxidation, C-oxidation)Low (Blocked at C-2)Medium (Blocked at C-3)Fluorine blocks specific sites of CYP450 attack.
H-Bond Acceptor StrongWeakModerate2-F substitution significantly weakens the N-acceptor capability.

Key Insight: 2-Fluoropyridine is effectively a non-basic bioisostere of pyridine. If your lead compound relies on a salt bridge with the target protein via the pyridine nitrogen, 2-fluorination will likely abolish potency. If the nitrogen is solvent-exposed, 2-fluorination will improve permeability.

Mechanistic Insight: Metabolic Blocking & Electronic Tuning

The following diagram illustrates how fluorination protects the pyridine scaffold from oxidative metabolism (Phase I) and alters the electrostatic potential surface.

MetabolicBlocking cluster_mechanism Mechanism of Stabilization Pyridine Parent Pyridine (High Electron Density) CYP450 CYP450 Enzyme (Oxidative Attack) Pyridine->CYP450 High Affinity (Soft Spot) F_Pyridine Fluorinated Pyridine (Lower HOMO Energy) Pyridine->F_Pyridine Bioisosteric Replacement (H -> F) Metabolite N-Oxide or Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Oxidation F_Pyridine->CYP450 Repulsion/Steric Block Stable Metabolically Stable Drug Candidate F_Pyridine->Stable Intact Scaffold Effect1 C-F Bond Strength (116 kcal/mol) Effect2 Lowered HOMO (Harder to Oxidize) Effect3 pKa Reduction (Less Protonation)

Figure 1: Mechanism of metabolic stabilization via fluorination. The introduction of fluorine lowers the HOMO energy, making the ring less susceptible to oxidative attack by CYP450 enzymes.

Experimental Protocols

To validate the bioisosteric replacement, researchers must employ robust synthesis and testing workflows. Below are two field-proven protocols.

Protocol A: Late-Stage C-H Fluorination of Pyridines (AgF2 Method)

Objective: Direct introduction of fluorine into a complex pyridine scaffold without de novo synthesis. This method utilizes Silver(II) Fluoride (


) for selective ortho-fluorination [1].

Reagents:

  • Substrate: Substituted Pyridine (1.0 equiv)

  • Fluorinating Agent:

    
     (2.0 - 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Standard: Fluorobenzene (Internal NMR standard)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, weigh

    
     (Caution: Hygroscopic and strong oxidant).
    
  • Reaction Assembly: Add the pyridine substrate dissolved in dry MeCN to the solid

    
     in a chemically resistant vial (Teflon or glass).
    
  • Incubation: Seal the vial and stir at ambient temperature (25°C) for 1–4 hours. The reaction mixture will typically turn dark brown/black.

  • Quenching: Pour the reaction mixture into a saturated aqueous solution of

    
     to neutralize HF byproducts.
    
  • Extraction: Extract the aqueous layer with DCM (3x).

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Note: Fluorinated pyridines are less polar; adjust gradient accordingly).
    
  • Validation: Confirm regioselectivity via

    
    -NMR. Ortho-fluorine signals typically appear between -60 and -80 ppm.
    
Protocol B: In Vitro Microsomal Stability Assay

Objective: Quantitatively compare the metabolic half-life (


) and intrinsic clearance (

) of the fluorinated vs. non-fluorinated analog [2].

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

  • Test Compounds (10 mM DMSO stock)

  • Stop Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1

    
    , <0.1% DMSO). Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to initiate metabolism.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
     of ice-cold Stop Solution to precipitate proteins.
    
  • Processing: Centrifuge at 4000 rpm for 20 mins at 4°C. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (MRM mode). Plot ln(Peak Area Ratio) vs. time.

  • Calculation:

    • Slope

      
       = elimination rate constant.
      

Decision Workflow: When to Fluorinate?

Use this logic flow to determine if a fluorinated pyridine bioisostere is appropriate for your lead series.

FluorineDecision Start Lead Compound Analysis: Pyridine Scaffold Issue Identify Liability Start->Issue Metab High Metabolic Clearance? Issue->Metab Clearance Perm Low Permeability? Issue->Perm Absorption Bind Potency Issue? Issue->Bind Affinity Sol1 Strategy: Block Soft Spot (2-F or 3-F Substitution) Metab->Sol1 Sol2 Strategy: Lower pKa (2-F Substitution) Perm->Sol2 Sol3 Strategy: Alter Dipole/Conf (Sigma-hole interaction) Bind->Sol3 Check Check: Is Pyridine N Essential for H-Bond? Sol2->Check Yes Yes: Avoid 2-F Try 3-F or CF3 Check->Yes Critical Interaction No No: Proceed with 2-F (Max pKa drop) Check->No Solvent Exposed

Figure 2: Strategic decision tree for implementing fluorinated pyridine bioisosteres.

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[1] Journal of the American Chemical Society, 136(17), 6364–6367. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Kuhn, B., et al. (2010). Fluorine in Medicinal Chemistry: A Comprehensive Case Study Contribution. ChemBioChem, 11(14), 1932-1954. [Link]

Sources

The Definitive Guide to Structural Confirmation via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the structure of reaction products via 2D NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Arbiter of Structure

In the hierarchy of structural elucidation, 1D NMR (


H, 

C) is the screening tool, but 2D NMR is the judge . While Mass Spectrometry (MS) provides the molecular formula and X-ray Crystallography (XRD) offers the ultimate 3D snapshot, neither can compete with the versatility of Two-Dimensional Nuclear Magnetic Resonance (2D NMR) for determining the connectivity, regio-isomerism, and stereochemistry of small molecules in solution.

This guide objectively compares 2D NMR against its alternatives and provides a self-validating workflow to transition from "probable structure" to "confirmed entity."

Strategic Comparison: 2D NMR vs. Alternatives

The choice of method depends on the specific structural ambiguity. The following table contrasts 2D NMR with standard alternatives based on experimental constraints and data fidelity.

Table 1: Comparative Performance of Structural Elucidation Methods
Feature2D NMR (The Solution) 1D NMR (

H/

C)
X-Ray Crystallography Mass Spectrometry (HRMS)
Primary Output Atom-to-atom connectivity & stereochemistryFunctional group inventoryAbsolute 3D atomic positionMolecular formula & fragmentation
Sample State Solution (native state)SolutionSolid Crystal (Required) Gas phase (Ionized)
Regio-isomerism High Confidence (via HMBC)Low (Ambiguous)HighLow (often identical mass)
Stereochemistry High (Relative, via NOESY)Low (J-coupling only)Absolute None
Time to Result 2 - 12 Hours5 - 30 MinutesDays - Months (Crystallization)< 10 Minutes
Sample Req. 1 - 10 mg (non-destructive)< 1 mgSingle Crystal (hard to grow)< 0.1 mg

Expert Insight: Use XRD if you have a crystal.[1] It is the gold standard. However, >80% of synthetic intermediates do not crystallize readily. In these cases, 2D NMR is the only viable path to rigorously prove a structure without relying on inference.

The 2D NMR Toolkit: The "Product" Features

To confirm a structure, you do not run "a 2D NMR."[2][3] You execute a specific sequence of experiments, each targeting a different structural query.

A. COSY (Correlation Spectroscopy)[4][5][6][7]
  • Function: Maps protons separated by 3 bonds (

    
    ).
    
  • The Output: Identifies isolated spin systems (e.g., "This ethyl group is connected to itself, but separated from the aromatic ring").

  • Limitation: Cannot cross heteroatoms (O, N, S) or quaternary carbons.

B. HSQC (Heteronuclear Single Quantum Coherence)[6]
  • Function: Correlates a proton to its directly attached carbon (

    
    ).[4]
    
  • The Output: The "Atomic Inventory." It tells you exactly which proton belongs to which carbon, resolving the "overlapping multiplet" problem in 1D NMR.

  • Validation: Every protonated carbon in your proposed structure must have a corresponding HSQC peak.

C. HMBC (Heteronuclear Multiple Bond Correlation)[5][6]
  • Function: Correlates protons to carbons 2-3 bonds away (

    
    ).
    
  • The Output: The "Superglue." HMBC connects the isolated spin systems (from COSY) across quaternary carbons and heteroatoms.

  • Critical Use: Proving regio-chemistry (e.g., "Is the methoxy group on position 2 or 3?").

D. NOESY (Nuclear Overhauser Effect Spectroscopy)[9]
  • Function: Correlates protons through space (< 5 Å), regardless of bonds.

  • The Output: Stereochemistry. Distinguishes cis vs. trans, endo vs. exo.

Strategic Workflow: The Decision Matrix

Do not acquire data blindly. Follow this logic to minimize instrument time while maximizing structural certainty.

StructureElucidation Start Unknown Reaction Product CheckCrystal Does it crystallize? Start->CheckCrystal XRD X-Ray Crystallography (Absolute Config) CheckCrystal->XRD Yes CheckMS Acquire HRMS + 1D NMR CheckCrystal->CheckMS No IsomerCheck Is structure ambiguous? (Regio/Stereoisomers?) CheckMS->IsomerCheck Simple Structure Confirmed (1D Sufficient) IsomerCheck->Simple No Complex Initiate 2D Protocol IsomerCheck->Complex Yes HSQC 1. HSQC (Map H to C) Complex->HSQC COSY 2. COSY (Build Fragments) HSQC->COSY HMBC 3. HMBC (Connect Fragments) COSY->HMBC StereoCheck Stereocenter defined? HMBC->StereoCheck NOESY 4. NOESY (Spatial Config) StereoCheck->NOESY No Final Structure Elucidated StereoCheck->Final Yes NOESY->Final

Figure 1: Decision matrix for selecting the appropriate structural elucidation pathway.

Experimental Protocol: Acquiring High-Fidelity Data

High-quality 2D NMR data is dependent on preparation. Poor shimming or incorrect pulse widths will result in "t1 noise" (streaks) that can obscure critical cross-peaks.

Step 1: Sample Preparation (The Foundation)
  • Concentration: Aim for 5–20 mg in 0.6 mL solvent.

    • Why: 2D experiments (especially HMBC) are insensitive. Low concentration requires exponentially longer scans (

      
      ).
      
  • Solvent Height: Exactly 4.0 cm (or match the probe depth gauge).

    • Why: Deviations disrupt the magnetic field homogeneity (shim), broadening lines and killing signal-to-noise.

  • Filtration: Filter through cotton or glass wool.

    • Why: Particulates cause magnetic susceptibility distortions, making high-resolution shimming impossible.

Step 2: Instrument Setup (The Calibration)
  • Lock & Tune: Lock onto the solvent signal and tune the probe for both

    
    H and 
    
    
    
    C channels.
  • Shim: Perform gradient shimming.

    • Verification: Check the

      
      H lineshape of the solvent or TMS. You need a linewidth at half-height (
      
      
      
      ) of < 1.0 Hz . If lines are broad, 2D correlations will smear.
  • Pulse Calibration (Pulsecal): Determine the exact 90° pulse width (P1).

    • Why: 2D sequences rely on precise magnetization transfer. An error in P1 leads to signal loss and artifacts.

Step 3: Acquisition Parameters (The Standard Set)

Use these starting parameters for a standard 400-600 MHz instrument:

ParameterHSQCHMBCCOSY
Scans (NS) 4 - 816 - 64 (Critical)4
Points (TD, F2) 204840962048
Increments (TD, F1) 128 - 256256 - 512128 - 256
Relaxation Delay (D1) 1.5 s1.5 s1.5 s
Optimization Assumes

Hz
Assumes

Hz
-

Expert Tip: For HMBC, if you suspect weak long-range coupling (e.g., across 4 bonds or in strained rings), lower the J-coupling constant optimization to 6-7 Hz.

Data Analysis: The Self-Validating Loop

Trustworthiness in structure determination comes from cross-validation . Do not interpret one spectrum in isolation. Use the "Connectivity Loop" to verify your assignment.

The Connectivity Logic
  • Anchor: Start with a distinct proton in HSQC (e.g., a methyl group or aromatic proton).[5]

  • Extend: Use COSY to find its neighbors.

  • Verify: Use HMBC to jump over quaternary carbons to the next spin system.

  • Loop: The HMBC correlation from System A should land on a carbon in System B. Check the HSQC of that carbon to find the attached Proton B. Does Proton B show a COSY correlation back toward System A?

ConnectivityLoop cluster_legend Interaction Types H_A Proton A (Start) C_A Carbon A H_A->C_A HSQC (Direct) H_B Proton B (Neighbor) H_A->H_B COSY (3-bond) C_Quat Quaternary C (Bridge) H_A->C_Quat HMBC (Long Range) C_B Carbon B H_B->C_B HSQC C_Quat->H_B HMBC (Long Range) key HSQC = Direct Bond COSY = Neighbor H HMBC = Skeletal Glue

Figure 2: The Logic of Connectivity.[4] HSQC anchors protons to carbons; COSY finds neighbors; HMBC bridges the gaps across quaternary centers.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Keeler, J. (2010). Understanding NMR Spectroscopy. Wiley.

  • Elyashberg, M., Williams, A., & Martin, G. (2008). Computer-Assisted Structure Elucidation: Application of CISOC-SES. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Bruker. (n.d.). TopSpin Acquisition Manual.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

Sources

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